molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No.: B1281288
CAS No.: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N,2-dihydroxybenzamide is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXAMKHIADTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495710
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-79-9
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-bromo-N,2-dihydroxybenzamide, a compound of interest for further research and development. Due to the absence of a direct, single-step synthesis in the current literature, this guide outlines a robust, multi-step approach involving the protection of a phenolic hydroxyl group, amide bond formation, and subsequent deprotection. The protocols described herein are based on established and reliable organic chemistry transformations.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available 4-bromo-2-hydroxybenzoic acid. The key challenge in this synthesis is the presence of two hydroxyl groups with different reactivities (phenolic and N-hydroxyl) and a carboxylic acid. To achieve the desired chemoselectivity, a protection-amidation-deprotection strategy is employed. The phenolic hydroxyl group is first protected as a benzyl ether. This protecting group is stable under the conditions required for the subsequent amide coupling and can be selectively removed under mild conditions. The protected carboxylic acid is then activated and coupled with hydroxylamine to form the N-hydroxyamide. Finally, the benzyl protecting group is removed by catalytic hydrogenolysis to yield the target compound.

Overall_Synthetic_Pathway 4-bromo-2-hydroxybenzoic_acid 4-bromo-2-hydroxybenzoic acid Protected_Intermediate 4-bromo-2-(benzyloxy)benzoic acid 4-bromo-2-hydroxybenzoic_acid->Protected_Intermediate Step 1: Protection Amide_Intermediate 4-bromo-2-(benzyloxy)-N-hydroxybenzamide Protected_Intermediate->Amide_Intermediate Step 2: Amide Coupling Final_Product This compound Amide_Intermediate->Final_Product Step 3: Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of 4-bromo-2-hydroxybenzoic acid

The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is protected as a benzyl ether to prevent its interference in the subsequent amide coupling reaction.

Protection_Step Reactant 4-bromo-2-hydroxybenzoic acid Reagents + Benzyl Bromide, K2CO3 --------------------------------> DMF, 80 °C Reactant->Reagents Product 4-bromo-2-(benzyloxy)benzoic acid Reagents->Product

Caption: Reaction scheme for the protection of the phenolic hydroxyl group.

Methodology:

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The aqueous layer is acidified with 2N HCl to pH 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-bromo-2-(benzyloxy)benzoic acid.

Step 2: Amide Coupling with Hydroxylamine

The carboxylic acid of the protected intermediate is first converted to a more reactive acyl chloride, which then readily reacts with hydroxylamine hydrochloride in the presence of a base.

Amide_Coupling_Step cluster_0 Activation cluster_1 Amidation Protected_Acid 4-bromo-2-(benzyloxy)benzoic acid Activation_Reagents + Thionyl Chloride -----------------> Toluene, Reflux Protected_Acid->Activation_Reagents Acyl_Chloride 4-bromo-2-(benzyloxy)benzoyl chloride Activation_Reagents->Acyl_Chloride Acyl_Chloride_2 4-bromo-2-(benzyloxy)benzoyl chloride Amidation_Reagents + Hydroxylamine HCl, Pyridine --------------------------------------> DCM, 0 °C to rt Acyl_Chloride_2->Amidation_Reagents Protected_Amide 4-bromo-2-(benzyloxy)-N-hydroxybenzamide Amidation_Reagents->Protected_Amide

Caption: Reaction scheme for the amide coupling step.

Methodology:

  • Part A: Acyl Chloride Formation

    • A mixture of 4-bromo-2-(benzyloxy)benzoic acid (1.0 eq) and thionyl chloride (2.0 eq) in toluene is refluxed for 2-3 hours.

    • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 4-bromo-2-(benzyloxy)benzoyl chloride, which is used in the next step without further purification.

  • Part B: Amidation

    • The crude 4-bromo-2-(benzyloxy)benzoyl chloride is dissolved in anhydrous dichloromethane (DCM).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in DCM is added dropwise to the acyl chloride solution.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

    • The reaction is quenched by the addition of water.

    • The organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to give 4-bromo-2-(benzyloxy)-N-hydroxybenzamide.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step involves the removal of the benzyl protecting group by catalytic hydrogenolysis to yield the target molecule, this compound.

Deprotection_Step Protected_Amide 4-bromo-2-(benzyloxy)-N-hydroxybenzamide Deprotection_Reagents + H2, Pd/C -----------------> Methanol, rt Protected_Amide->Deprotection_Reagents Final_Product This compound Deprotection_Reagents->Final_Product

Caption: Reaction scheme for the deprotection of the benzyl group.

Methodology:

  • To a solution of 4-bromo-2-(benzyloxy)-N-hydroxybenzamide (1.0 eq) in methanol, palladium on charcoal (10 mol %) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on typical yields for analogous reactions reported in the literature.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
14-bromo-2-hydroxybenzoic acidBenzyl bromide, K₂CO₃4-bromo-2-(benzyloxy)benzoic acid85-95
24-bromo-2-(benzyloxy)benzoic acidThionyl chloride, Hydroxylamine HCl, Pyridine4-bromo-2-(benzyloxy)-N-hydroxybenzamide70-85
34-bromo-2-(benzyloxy)-N-hydroxybenzamideH₂, Pd/CThis compound90-98

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)
4-bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.0211.0-12.0 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.2-7.3 (dd, 1H), 7.0-7.1 (d, 1H), 5.0-6.0 (br s, 1H, OH)170-172, 160-162, 135-137, 125-127, 120-122, 118-120, 115-1173300-2500 (br), 1680-1660, 1600, 1450
4-bromo-2-(benzyloxy)benzoic acidC₁₄H₁₁BrO₃307.1412.0-13.0 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.2-7.5 (m, 6H), 7.1-7.2 (dd, 1H), 5.1-5.2 (s, 2H)168-170, 158-160, 136-138, 135-136, 130-132, 128-129, 127-128, 122-124, 118-120, 115-117, 70-723200-2500 (br), 1690-1670, 1590, 1460, 1240
4-bromo-2-(benzyloxy)-N-hydroxybenzamideC₁₄H₁₂BrNO₃322.1610.0-11.0 (br s, 1H, NOH), 8.5-9.5 (br s, 1H, NH), 7.8-7.9 (d, 1H), 7.2-7.5 (m, 6H), 7.1-7.2 (dd, 1H), 5.1-5.2 (s, 2H)165-167, 157-159, 136-138, 135-136, 130-132, 128-129, 127-128, 122-124, 118-120, 115-117, 70-723400-3200 (br), 1640-1620, 1590, 1450, 1240
This compoundC₇H₆BrNO₃232.0310.0-11.0 (br s, 1H, NOH), 9.0-10.0 (br s, 1H, ArOH), 8.5-9.5 (br s, 1H, NH), 7.7-7.8 (d, 1H), 7.1-7.2 (dd, 1H), 6.9-7.0 (d, 1H)168-170, 158-160, 135-137, 125-127, 120-122, 118-120, 115-1173500-3200 (br), 1630-1610, 1590, 1450

Note: Expected spectroscopic data are estimates based on analogous structures and may vary depending on the solvent and instrument used.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound. The described three-step sequence, involving protection, amide coupling, and deprotection, utilizes standard and well-documented organic reactions. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the synthesis of this compound for further investigation of its biological properties. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

"4-bromo-N,2-dihydroxybenzamide" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-bromo-N,2-dihydroxybenzamide. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from closely related analogs, predictive models, and established synthetic methodologies to offer a robust profile for research and development purposes. This guide includes tabulated physicochemical and spectral data, detailed hypothetical experimental protocols for its synthesis, and a discussion of its potential biological activities based on the known pharmacology of similar chemical structures. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Properties

This compound, with the molecular formula C₇H₆BrNO₃, is a brominated derivative of N,2-dihydroxybenzamide. While specific experimental data for this compound is scarce, its properties can be predicted and inferred from well-characterized analogs such as 4-bromo-N-hydroxybenzamide and 4-bromo-2-hydroxybenzaldehyde.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its relevant analogs.

PropertyThis compound4-bromo-N-hydroxybenzamide4-bromo-2-hydroxybenzaldehyde
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₂C₇H₅BrO₂
Molecular Weight 232.03 g/mol 216.03 g/mol 201.02 g/mol
CAS Number Not available1836-27-722532-62-3
Melting Point Predicted: 170-190 °C185-186 °C50-54 °C
Boiling Point Predicted: >350 °CNot availableNot available
Density Predicted: ~1.8 g/cm³Predicted: 1.701 g/cm³Not available
pKa Predicted: ~7.5 (phenolic OH), ~9.0 (N-OH)Predicted: 8.0Not available
Appearance Predicted: White to off-white solidWhite to off-white solidSolid
Solubility Predicted: Sparingly soluble in water, soluble in DMSO, methanol, ethanol.Soluble in ethanol.Not available

Predictions are based on computational models and data from analogous structures.

Spectral Data

Detailed experimental spectral data for this compound is not currently available. The following table outlines the expected spectral characteristics based on its chemical structure and data from similar compounds.

TechniqueExpected Characteristics for this compound
¹H NMR Aromatic protons (3H, complex multiplet), exchangeable phenolic OH and N-OH protons (2H, broad singlets).
¹³C NMR Carbonyl carbon (~165-170 ppm), aromatic carbons (6C, signals in the 110-160 ppm range).
IR Spectroscopy Broad O-H stretching bands (phenolic and N-hydroxy) around 3200-3500 cm⁻¹, strong C=O stretching of the amide group around 1650 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with two signals of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

As there are no specific published synthetic procedures for this compound, a plausible experimental approach is proposed based on established methods for the synthesis of related benzamides.

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below, starting from the commercially available 4-bromo-2-hydroxybenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A 4-bromo-2-hydroxybenzoic acid C Methyl 4-bromo-2-hydroxybenzoate A->C Reflux B Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) B->C D Methyl 4-bromo-2-hydroxybenzoate F This compound D->F Reaction in suitable solvent E Hydroxylamine (NH2OH) E->F

Caption: Proposed two-step synthesis of this compound.

2.1.1. Step 1: Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Esterification)

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-hydroxybenzoate.

2.1.2. Step 2: Synthesis of this compound (Amidation)

Materials:

  • Methyl 4-bromo-2-hydroxybenzoate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide or sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 eq) in anhydrous methanol, followed by the addition of a strong base like potassium hydroxide or sodium methoxide to generate the free hydroxylamine.

  • Filter the resulting salt precipitate.

  • Add the methanolic hydroxylamine solution to the methyl 4-bromo-2-hydroxybenzoate (1.0 eq) from Step 1.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the activities of structurally similar compounds, particularly brominated salicylamides and dihydroxybenzamides, suggest potential areas of interest for researchers.

Postulated Areas of Biological Relevance
  • Antimicrobial and Antifungal Activity: Derivatives of salicylanilide, which share the core 2-hydroxybenzamide structure, are known for their antibacterial and antifungal properties. Brominated derivatives, in particular, have been utilized as topical antibacterials.

  • Anti-inflammatory Activity: Some salicylanilide derivatives have demonstrated anti-inflammatory properties.

  • Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors. Dihydroxybenzamide derivatives have shown inhibitory activity against various enzymes.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some bromophenols have been shown to exert cytoprotective effects through the Nrf2/HO-1 pathway. The diagram below illustrates a generalized workflow for investigating such potential interactions.

G A Cell Culture (e.g., relevant cell line) B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot Analysis (e.g., for key pathway proteins) B->D E Gene Expression Analysis (e.g., qPCR) B->E F Pathway Analysis & Interpretation C->F D->F E->F

Caption: General workflow for investigating the biological activity of a novel compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the hazard classifications of similar compounds like 4-bromo-2-hydroxybenzaldehyde, caution should be exercised. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a potentially interesting, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and potential areas of biological investigation. The presented data, compiled from analogs and predictive methods, offers a starting point for researchers and drug development professionals interested in exploring the

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-bromo-N,2-dihydroxybenzamide is not widely available in the public domain. This guide is constructed based on the well-established activities of structurally related benzamide and N,2-dihydroxybenzamide (salicylhydroxamic acid) derivatives.[1][2] The proposed mechanism of action, quantitative data, and experimental protocols are representative of this class of compounds and serve to guide future research.

Introduction and Executive Summary

This compound belongs to the benzamide class of chemical compounds, which are recognized for their diverse biological activities.[3][4][5] Structurally, it features a benzamide core with three key substitutions: a bromine atom at position 4, a hydroxyl group at position 2, and a hydroxyl group on the amide nitrogen (N-hydroxy). This N,2-dihydroxybenzamide scaffold is also known as salicylhydroxamic acid.[1] The presence of the hydroxamic acid-like moiety (-CONHOH) is a critical structural feature found in many potent inhibitors of zinc-dependent enzymes, particularly histone deacetylases (HDACs).[6][7][8][9] Furthermore, benzamide derivatives have been extensively developed as inhibitors of the class III NAD+-dependent deacetylases, known as sirtuins.[3][4][10][11]

Based on this structural analysis, the principal hypothesized mechanism of action for this compound is the inhibition of sirtuin deacetylases, particularly SIRT1 and SIRT2 . Sirtuins are crucial regulators of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[12][13] Their dysregulation is implicated in cancer, neurodegenerative diseases, and metabolic disorders, making them compelling therapeutic targets.[12][13] This guide will focus on the compound's potential role as a sirtuin inhibitor, detailing the downstream cellular consequences, relevant quantitative data from analogous compounds, and detailed experimental protocols to validate this hypothesis.

Hypothesized Mechanism of Action: Sirtuin Inhibition

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes that remove acetyl groups from lysine residues on both histone and non-histone protein substrates.[12] This deacetylation activity modulates the function of target proteins and influences major cellular pathways.[13] Benzamide-based inhibitors typically act by competing with either the acetylated substrate or the NAD+ cofactor at the enzyme's active site.[11]

The proposed inhibitory action of this compound on SIRT1 leads to the hyperacetylation of key downstream targets, most notably the tumor suppressor protein p53.[13][14]

2.1 The SIRT1-p53 Signaling Axis

SIRT1 directly deacetylates p53 at lysine 382 (K382), an event that suppresses its transcriptional activity and promotes its degradation.[13][14] By inhibiting SIRT1, this compound would cause an accumulation of acetylated, active p53.[15][16] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, making SIRT1 inhibition a promising strategy in oncology.[16]

The logical flow of this pathway is illustrated below.

G cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Regulation cluster_cellular Cellular Outcomes Drug This compound SIRT1 SIRT1 (Deacetylase) p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylation p53_deacetyl Deacetylated p53 (Inactive) Apoptosis Apoptosis / Cell Cycle Arrest

Figure 1: Hypothesized SIRT1 Inhibition Pathway.

Quantitative Data from Structurally Related Inhibitors

To provide a framework for evaluating this compound, the following table summarizes inhibitory activities of other benzamide-based sirtuin inhibitors found in the literature. This data is crucial for designing dose-response experiments and for contextualizing potential findings.

Compound IDTarget Sirtuin(s)IC50 Value (µM)Selectivity Profile
Compound 17k SIRT20.60>150-fold selective over SIRT1 and SIRT3[3]
EX-527 SIRT10.038 - 0.098Highly selective for SIRT1 over SIRT2 and SIRT3[17]
Cambinol SIRT1, SIRT256 (SIRT1), 59 (SIRT2)Dual inhibitor of SIRT1 and SIRT2[17]
Suramin SIRT1, SIRT2, SIRT50.297 (SIRT1)Potent inhibitor of SIRT1, SIRT2, also inhibits SIRT5[17]
Tenovin-6 SIRT1, SIRT221 (SIRT1), 10 (SIRT2)Inhibitor of SIRT1 and SIRT2[17]

Table 1: In Vitro Inhibitory Activity of Selected Benzamide and Related Sirtuin Modulators.

Detailed Experimental Protocols

Validating the hypothesized mechanism of action requires a series of biochemical and cell-based assays.

4.1 In Vitro Sirtuin Activity/Inhibition Assay (Fluorogenic)

This biochemical assay directly measures the ability of the test compound to inhibit purified sirtuin enzymes.

Principle: The assay utilizes a fluorogenic acetylated peptide substrate. In the presence of NAD+, active SIRT1 deacetylates the substrate. A developer solution is then added, which processes the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to SIRT1 activity.[17][18]

Workflow Diagram:

G Incubate_Enzyme Incubate SIRT1 Enzyme with Test Compound Start_Rxn Initiate Reaction (Add Substrate + NAD+) Incubate_Rxn Incubate at 37°C (30-60 min) Stop_Rxn Stop Reaction (Add Developer Solution) Incubate_Dev Incubate at 37°C (15-30 min) Read_Fluor Measure Fluorescence (Ex: ~350nm, Em: ~460nm) Analyze Calculate IC50

Figure 2: Workflow for In Vitro SIRT1 Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of this compound in DMSO.

    • Create a serial dilution of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should not exceed 1%.[17]

    • Prepare working solutions of purified human SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in assay buffer.[17]

  • Assay Plate Setup (96-well black plate):

    • To test wells, add 25 µL of Assay Buffer, 5 µL of the diluted test compound, and 10 µL of the SIRT1 enzyme solution.

    • For "No Enzyme Control" wells, add 10 µL of assay buffer instead of the enzyme.

    • For "Positive Control" wells, add a known SIRT1 inhibitor (e.g., Nicotinamide or EX-527).[17]

  • Enzymatic Reaction:

    • Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of a substrate/NAD+ mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[17]

  • Development and Signal Detection:

    • Stop the reaction by adding 50 µL of Developer Solution containing a SIRT inhibitor (e.g., Nicotinamide) to each well.[19]

    • Incubate at 37°C for 15-30 minutes, protected from light.[17]

    • Measure fluorescence intensity using a microplate reader (Excitation: ~350 nm, Emission: ~460 nm).[17]

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme Control" wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of compound concentration and use a non-linear regression model to determine the IC50 value.[17]

4.2 Cell-Based Assay: Western Blot for Acetylated p53

This assay determines the compound's ability to inhibit SIRT1 in a cellular context by measuring the acetylation status of its substrate, p53.[13][15]

Principle: Cells are treated with the test compound, leading to the inhibition of intracellular SIRT1 and a subsequent increase in acetylated p53. Total protein is extracted, and immunoprecipitation may be used to enrich for p53. Western blotting with specific antibodies is then used to detect the levels of acetylated p53 (at Lys382) and total p53. An increase in the ratio of acetylated-p53 to total-p53 indicates target engagement.[14][15]

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with wild-type p53 (e.g., HCT116, A549) and allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours). A positive control like Tenovin-6 or EX-527 should be included.[16]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors and, critically, HDAC/sirtuin inhibitors like Trichostatin A and Nicotinamide to preserve acetylation marks.[16]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

    • Quantify protein concentration in the supernatant using a BCA assay.[14]

  • Immunoprecipitation (Optional, for low abundance):

    • Pre-clear 1 mg of protein extract with Protein A/G agarose beads for 1 hour at 4°C.[15]

    • Incubate the pre-cleared lysate with an anti-p53 antibody (e.g., DO-1) overnight at 4°C.[20]

    • Add fresh Protein A/G beads and incubate for 2 hours to capture the antibody-protein complexes.

    • Wash the beads multiple times with lysis buffer. Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.[15][20]

  • Western Blotting:

    • Separate 20-40 µg of protein lysate (or the entire immunoprecipitate) on a 10% SDS-polyacrylamide gel.[15]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-p53 (Lys382).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[16]

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[15]

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total p53 and a loading control like β-actin or GAPDH.[14][15]

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of acetyl-p53 to total p53, and normalize to the loading control to determine the fold change upon treatment.[14]

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a sirtuin inhibitor, likely targeting the SIRT1/p53 axis. The technical framework provided here offers a clear path for the empirical validation of this hypothesis. Future research should focus on executing these protocols to determine the compound's potency (IC50), cellular efficacy, and isoform selectivity across the sirtuin family. Confirmation of this mechanism of action would position this compound as a valuable tool for research and a potential starting point for the development of novel therapeutics for diseases linked to sirtuin dysregulation.

References

Spectroscopic Profile of 4-bromo-N,2-dihydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-N,2-dihydroxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-bromosalicylaldehyde and various N-hydroxybenzamides.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HPhenolic -OH
~9.0 - 10.0Singlet (broad)1HN-OH
~8.0 - 8.5Singlet (broad)1H-NH-
~7.6Doublet1HAromatic H-6
~7.4Doublet of doublets1HAromatic H-5
~7.0Doublet1HAromatic H-3

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170Carbonyl C=O
~155 - 160Aromatic C-2 (C-OH)
~135Aromatic C-5
~130Aromatic C-6
~120Aromatic C-4 (C-Br)
~118Aromatic C-3
~115Aromatic C-1
IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
~3050MediumAromatic C-H stretching
~1640StrongC=O stretching (Amide I)
~1600, ~1480MediumAromatic C=C stretching
~1540MediumN-H bending (Amide II)
~1250StrongPhenolic C-O stretching
~1050MediumC-N stretching
~820StrongC-H out-of-plane bending
~600MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
232/234[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
216/218[M-O]⁺
215/217[M-OH]⁺
184/186[M-CONHOH]⁺
156/158[C₆H₄BrO]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the amidation of a 4-bromo-2-hydroxybenzoic acid derivative.

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Activation of the Carboxylic Acid: 4-bromo-2-hydroxybenzoic acid is converted to its more reactive acid chloride. To a solution of 4-bromo-2-hydroxybenzoic acid in an anhydrous solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of hydroxylamine hydrochloride and a base (to neutralize the HCl) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of TMS is added as an internal standard (δ = 0.0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum.

2.2.2. IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

  • Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is commonly used for this type of compound.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Crystal Structure Analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and visualizations of the experimental workflow and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₁₀BrNO₂) was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.
ParameterValue
Chemical FormulaC₁₃H₁₀BrNO₂
Formula Weight292.13 g/mol [1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[2]
a (Å)23.4258 (10)[1][2]
b (Å)5.6473 (1)[1][2]
c (Å)9.2464 (3)[1][2]
β (°)93.008 (1)[1][2]
Volume (ų)1221.54 (7)[1][2]
Z4[1][2]
Temperature (K)295[1]
RadiationMo Kα (λ = 0.71073 Å)[2]
Density (calculated) (Mg m⁻³)1.588[2]
Absorption Coefficient (μ) (mm⁻¹)3.35[1]
F(000)584[2]
Crystal Size (mm)0.20 × 0.18 × 0.13[1]
Theta range for data collection (°)3.5 to 26.4[2]
Reflections collected21458[1]
Independent reflections2490[1]
R_int0.063[1]
Goodness-of-fit on F²0.99[1]
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.168[1]
Largest diff. peak and hole (e Å⁻³)0.61 and -0.68[1]
Table 2: Key Molecular Geometry Parameters.
ParameterValue
Dihedral angle between the central amide plane and the hydroxy-substituted benzene ring (°)73.97 (12)[1][2]
Dihedral angle between the central amide plane and the bromo-substituted benzene ring (°)25.42 (19)[1][2]
Dihedral angle between the two aromatic rings (°)80.7 (2)[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide.

Synthesis

The synthesis of 4-bromo-N-(2-hydroxyphenyl)benzamide is achieved through the reaction of 4-bromobenzoate 2,4,6-trinitrophenyl with 2-hydroxyaniline.[1]

Materials:

  • 4-bromobenzoate 2,4,6-trinitrophenyl

  • 2-hydroxyaniline

  • Toluene

Procedure:

  • Dissolve 4-bromobenzoate 2,4,6-trinitrophenyl (0.050 g, 0.117 mmol) and 2-hydroxyaniline (0.0254 g, in a 1:2 molar ratio) in 15 mL of toluene.

  • The mixture is refluxed for 6 hours under constant stirring.

  • Upon completion of the reaction, a portion of the solvent is evaporated.

  • A crystalline black solid product is obtained.[1] The melting point of the crystalline solid is 454 (1) K.[2]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[3]

Instrumentation:

  • Nonius KappaCCD diffractometer[1]

Procedure:

  • Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer. X-ray diffraction data is collected at a temperature of 295 K using Mo Kα radiation.[1]

  • Data Processing: The collected diffraction data is processed. This includes the integration of reflection intensities and applying corrections for various factors, such as absorption (multi-scan method).[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods. The refinement of the structure is carried out against F².[1] Hydrogen atoms are placed in geometrically idealized positions and treated as riding atoms.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions that define the crystal packing of 4-bromo-N-(2-hydroxyphenyl)benzamide.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Reactants (4-bromobenzoate 2,4,6-trinitrophenyl & 2-hydroxyaniline) reflux Reflux in Toluene (6h) start->reflux evaporation Solvent Evaporation reflux->evaporation product Crystalline Product evaporation->product mounting Crystal Mounting product->mounting data_collection X-ray Data Collection (Nonius KappaCCD) mounting->data_collection data_processing Data Processing (Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for synthesis and crystal structure analysis.
Intermolecular Hydrogen Bonding Network

In the crystal, molecules of 4-bromo-N-(2-hydroxyphenyl)benzamide are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the[4] direction.[1][2] These chains are further connected by weak C—H⋯O hydrogen bonds, creating sheets parallel to the (100) plane.[1] This network of hydrogen bonds results in the formation of R³₂(9) and R³₃(17) ring motifs.[1][2]

hydrogen_bonding cluster_rings Resulting Motifs M1 Molecule A (x, y, z) M2 Molecule B (x, -y-3/2, z-1/2) M1->M2 O-H···O M3 Molecule C (x, -y-1/2, z-1/2) M1->M3 N-H···O M4 Molecule D (x, y+1, z) M1->M4 C-H···O R3317 R³₃(17) Ring M2->R3317 R329 R³₂(9) Ring M3->R329 M4->R329 M4->R3317

Intermolecular hydrogen bonding interactions and resulting ring motifs.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

4-bromo-N,2-dihydroxybenzamide, a halogenated derivative of salicylhydroxamic acid (SHAM), is a compound of interest for therapeutic development. While direct studies on this specific molecule are not extensively available in public literature, a comprehensive analysis of its parent compound, salicylhydroxamic acid, provides significant insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of salicylhydroxamic acid and its derivatives, offering a predictive assessment of the therapeutic potential of this compound. The primary identified targets for the salicylhydroxamic acid scaffold are the enzymes urease, myeloperoxidase (MPO), and alternative oxidase (AOX). This document details the preclinical data, relevant signaling pathways, and experimental protocols to facilitate further research and development of this and related compounds.

Introduction

Salicylhydroxamic acid (SHAM), also known as N,2-dihydroxybenzamide, is a versatile small molecule with a range of biological activities, including antibacterial, trypanocidal, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 4-position of the phenyl ring, yielding this compound, is anticipated to modulate its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on related compounds suggest that halogenation can influence potency and selectivity. This guide explores the primary therapeutic targets of the salicylhydroxamic acid scaffold and provides a framework for the investigation of its 4-bromo derivative.

Potential Therapeutic Targets

Based on the known activities of salicylhydroxamic acid, three primary therapeutic targets have been identified for this compound:

  • Urease: A nickel-containing metalloenzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[2]

  • Myeloperoxidase (MPO): A heme-containing peroxidase in neutrophils involved in the inflammatory response.

  • Alternative Oxidase (AOX): A mitochondrial enzyme found in plants, fungi, and some protozoa, representing a potential target for anti-infective agents.[3][4]

Urease Inhibition

Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which subsequently decomposes to ammonia and carbonic acid. This action allows pathogens like H. pylori to neutralize the acidic environment of the stomach, facilitating colonization and pathogenesis. Inhibition of urease is a validated strategy for the treatment of infections caused by urease-producing bacteria.[2] Hydroxamic acid derivatives are known to be potent inhibitors of urease, with several studies demonstrating their efficacy.[5][6]

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species to combat pathogens. However, excessive MPO activity is implicated in various inflammatory diseases. Salicylhydroxamic acid has been shown to inhibit MPO, suggesting its potential as an anti-inflammatory agent.

Alternative Oxidase (AOX) Inhibition

Alternative oxidase is a component of the mitochondrial respiratory chain in certain organisms, including pathogenic protozoa like Trypanosoma brucei.[4] This enzyme provides an alternative route for electron transport, which is essential for the parasite's survival. Salicylhydroxamic acid is a known inhibitor of AOX and has demonstrated trypanocidal activity.[4]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of salicylhydroxamic acid (SHAM) against its identified targets. Data for this compound is not currently available and represents a key area for future investigation.

CompoundTargetAssay TypeIC50 / KdOrganism/Enzyme SourceReference
Salicylhydroxamic Acid (SHAM)MyeloperoxidaseLigand Binding~2 µM (Kd)Mammalian[7]
Salicylhydroxamic Acid (SHAM)Alternative Oxidase (TAO)Enzyme Inhibition5.93 µM (IC50)Trypanosoma brucei brucei[8]
Salicylhydroxamic Acid (SHAM)UreaseEnzyme InhibitionMicromolar range (Specific IC50 not consistently reported)Helicobacter pylori[5]

Signaling Pathways and Mechanisms of Action

Urease Inhibition Pathway

The inhibition of urease by hydroxamic acids is believed to occur through the chelation of the nickel ions in the enzyme's active site, thereby preventing the binding and hydrolysis of urea.

Urease_Inhibition Urea Urea Urease Urease (Nickel Metalloenzyme) Urea->Urease Substrate Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Catalysis H_pylori_Survival H. pylori Survival in Acidic Environment Ammonia_Carbamate->H_pylori_Survival Enables Hydroxamic_Acid This compound (Hydroxamic Acid Derivative) Hydroxamic_Acid->Urease Inhibition (Chelates Nickel) MPO_Inhibition H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Chloride Chloride (Cl⁻) Chloride->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Inflammation Inflammation & Tissue Damage HOCl->Inflammation SHAM This compound (SHAM derivative) SHAM->MPO Inhibition AOX_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I-IV (Cytochrome Pathway) ATP_Synthase ATP Synthesis Complex_I->ATP_Synthase AOX Alternative Oxidase (AOX) Water H₂O AOX->Water Parasite_Death Parasite Death AOX->Parasite_Death Ubiquinone Ubiquinone Pool Ubiquinone->Complex_I Ubiquinone->AOX Oxygen O₂ Oxygen->AOX SHAM This compound (SHAM derivative) SHAM->AOX Inhibition Synthesis Starting_Material 4-bromo-2-hydroxybenzoic acid Intermediate 4-bromo-2-hydroxybenzoyl chloride Starting_Material->Intermediate SOCl₂ or (COCl)₂ Product This compound Intermediate->Product Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Product

References

The Pivotal Role of 4-bromo-N,2-dihydroxybenzamide in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-N,2-dihydroxybenzamide, a specialized aromatic compound, serves as a critical synthetic intermediate in the development of complex molecules, most notably in the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant application as a precursor to bioactive molecules. Detailed experimental considerations and data are presented to facilitate its use in research and development settings.

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic use of versatile intermediates is paramount for the efficient construction of novel molecular architectures. This compound (CAS No. 61799-79-9) has emerged as a key building block, primarily recognized for its role in the synthesis of substituted benzisoxazolones. The presence of a bromine atom, a phenolic hydroxyl group, and a hydroxamic acid moiety within its structure offers multiple points for chemical modification, making it a valuable tool for synthetic chemists. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in synthetic projects.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is essential for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 61799-79-9[1]
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
Appearance Solid (predicted)
Hazard Statements H302, H315, H319, H335[2]
Precautionary Statements P261, P305+P351+P338[2]

Synthesis of this compound

A likely precursor for this synthesis is methyl 4-bromo-2-hydroxybenzoate, which can be prepared from 4-bromo-2-hydroxybenzoic acid. The overall proposed synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation 4-bromo-2-hydroxybenzoic_acid 4-bromo-2-hydroxybenzoic acid Methyl_4-bromo-2-hydroxybenzoate Methyl 4-bromo-2-hydroxybenzoate 4-bromo-2-hydroxybenzoic_acid->Methyl_4-bromo-2-hydroxybenzoate Methanol, H₂SO₄ (cat.) Methyl_4-bromo-2-hydroxybenzoate_2 Methyl 4-bromo-2-hydroxybenzoate Target_Molecule This compound Methyl_4-bromo-2-hydroxybenzoate_2->Target_Molecule Hydroxylamine, Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of salicylhydroxamic acids and should be optimized for the specific substrate.

Step 1: Synthesis of Methyl 4-bromo-2-hydroxybenzoate

  • To a solution of 4-bromo-2-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-bromo-2-hydroxybenzoate.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Prepare a solution of hydroxylamine hydrochloride in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) at a low temperature.

  • To this solution, add a solution of methyl 4-bromo-2-hydroxybenzoate in a suitable solvent (e.g., methanol or ethanol) dropwise, while maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

  • The crude product can be further purified by recrystallization.

Application as a Synthetic Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of 6-bromo-1,2-benzisoxazol-3(2H)-one (CAS No. 65685-51-0).[5][6] This transformation involves an intramolecular cyclization reaction, likely proceeding through the formation of a more reactive intermediate.

Application_Pathway Start This compound Intermediate Reactive Intermediate (e.g., via dehydration) Start->Intermediate Cyclization Conditions (e.g., Acid or Base catalysis) Product 6-bromo-1,2-benzisoxazol-3(2H)-one Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Reaction pathway from the intermediate to the final product.

Significance of 1,2-Benzisoxazol-3(2H)-one Derivatives

The 1,2-benzisoxazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of the 6-bromo substituted analog from this compound provides a pathway to novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate with a strategic arrangement of functional groups that allows for the construction of more complex molecular architectures. Its primary role as a precursor to 6-bromo-1,2-benzisoxazol-3(2H)-one highlights its importance in the synthesis of heterocyclic compounds of medicinal interest. This technical guide provides a consolidated resource for researchers, offering insights into its properties, a plausible synthetic approach, and its key application. Further exploration of the reactivity of this intermediate could unveil new synthetic pathways and lead to the development of novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,2-dihydroxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] Derivatives of this class have been investigated for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents.[1] The unique substitution pattern of a bromo group, a hydroxyl group on the benzoyl ring, and a hydroxyamic acid moiety suggests that this compound could be a subject of interest for drug discovery and development, potentially acting as an enzyme inhibitor, such as a histone deacetylase (HDAC) inhibitor, a common target for benzamide derivatives.[1]

Potential Applications

Based on the biological activities of related compounds, this compound could be investigated for the following applications:

  • Anticancer Agent: Many benzamide derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[1] For instance, some 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[2]

  • Antimicrobial Agent: Certain benzamide derivatives have demonstrated antibacterial and antifungal properties.[1][3]

  • Enzyme Inhibition: The benzamide scaffold is a key feature in many enzyme inhibitors.[1] The hydroxamic acid moiety, in particular, is a known zinc-binding group present in many HDAC inhibitors.

  • CNS Agent: Benzamides are known to have effects on the central nervous system, acting as antipsychotics, antidepressants, and anticonvulsants.[1]

Experimental Protocols

The following are detailed, inferred protocols for the synthesis and biological evaluation of this compound, based on procedures for similar compounds.

Synthesis of this compound

This hypothetical synthesis is a two-step process starting from 4-bromo-2-hydroxybenzoic acid.

Workflow for Synthesis

A 4-bromo-2-hydroxybenzoic acid B Activation (e.g., with SOCl2 or EDC/HOBt) A->B Step 1 C Activated Ester or Acyl Chloride B->C E This compound C->E Step 2 D Hydroxylamine Hydrochloride Triethylamine D->E

Caption: A potential two-step synthesis of this compound.

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for elution

Protocol:

  • Step 1: Activation of the Carboxylic Acid

    • Method A (Acyl Chloride Formation): In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-hydroxybenzoyl chloride.

    • Method B (Activated Ester Formation): Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amide Bond Formation

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in DMF and add TEA or DIPEA (3.0 eq) at 0 °C. Stir for 20 minutes.

    • To the solution from Step 1 (either the redissolved acyl chloride in DCM or the activated ester mixture in DMF), add the hydroxylamine solution dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the final product, this compound.[4]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay

This protocol describes a cell viability assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow

A Cancer Cell Culture B Seed cells in 96-well plates A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT or Resazurin reagent D->E F Measure Absorbance or Fluorescence E->F G Calculate IC50 values F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Activates via Ras-Raf-MEK FGF FGF FGF->FGFR1 Binds pPLCg1 p-PLCγ1 pERK p-ERK Transcription Gene Transcription pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 4-bromo-N,2- dihydroxybenzamide (Hypothesized) Inhibitor->FGFR1 Inhibits

References

Application Notes and Protocols: 4-bromo-N,2-dihydroxybenzamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit theoretical, framework for the utilization of 4-bromo-N,2-dihydroxybenzamide as a scaffold for the synthesis of novel kinase inhibitors. While direct experimental data for this specific compound in kinase inhibition is not extensively documented in current literature, its structural motifs—a brominated aromatic ring, a benzamide core, and hydroxyl groups—are prevalent in known kinase inhibitors. This document outlines a potential synthetic route, proposes a hypothetical kinase target and signaling pathway, and provides detailed protocols for the synthesis and evaluation of derivative compounds. The information herein is intended to serve as a foundational guide for researchers exploring new chemical entities in kinase-targeted drug discovery.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, with several approved drugs and clinical candidates featuring this core structure. The bromine substituent can serve as a handle for further chemical modifications through cross-coupling reactions, while the hydroxyl and amide groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

This document focuses on the potential application of this compound as a starting point for the generation of a library of kinase inhibitors. We present a hypothetical application targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently amplified in various cancers, including non-small cell lung cancer.[1][2]

Hypothetical Kinase Target and Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by FGFR1 include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth. Constitutive activation of FGFR1 signaling due to gene amplification or mutations can drive tumorigenesis. The proposed inhibitors derived from this compound are hypothesized to competitively bind to the ATP-binding site of the FGFR1 kinase domain, thereby blocking its activity and inhibiting downstream signaling.

FGFR1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K Inhibitor This compound Derivative Inhibitor->FGFR1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Hypothetical FGFR1 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Acid Chloride Formation: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM. Cool this solution to 0 °C.

  • Slowly add the acid chloride solution from step 1 to the hydroxylamine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound Derivatives via Suzuki Coupling

This protocol describes the diversification of the core scaffold.

Materials:

  • This compound

  • Aryl boronic acids

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: In Vitro FGFR1 Kinase Inhibition Assay

This assay determines the inhibitory activity of the synthesized compounds against the FGFR1 enzyme.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the inhibitor solution (or DMSO for control), and the FGFR1 enzyme.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 4: Cell Proliferation Assay in FGFR1-Amplified Cancer Cells

This assay evaluates the effect of the inhibitors on the viability of cancer cells with FGFR1 amplification.

Materials:

  • NCI-H1581 human non-small cell lung cancer cell line (FGFR1-amplified)

  • RPMI-1640 medium supplemented with 10% FBS

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed NCI-H1581 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro FGFR1 Kinase Inhibition Data

Compound IDR-Group (at C4)FGFR1 IC50 (nM)
BDA-001Phenyl520
BDA-0024-Fluorophenyl250
BDA-0033,5-Dimethoxyphenyl85
BDA-0044-Pyridyl150

Table 2: Hypothetical Cell-Based Proliferation Data

Compound IDNCI-H1581 GI50 (µM)
BDA-0015.8
BDA-0022.1
BDA-0030.75
BDA-0041.5

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

experimental_workflow start Start: Design of This compound Derivatives synthesis Synthesis of Core Scaffold (Protocol 1) start->synthesis derivatization Library Synthesis (Suzuki Coupling - Protocol 2) synthesis->derivatization purification Purification and Characterization derivatization->purification invitro_assay In Vitro Kinase Assay (FGFR1 - Protocol 3) purification->invitro_assay cell_assay Cell-Based Proliferation Assay (NCI-H1581 - Protocol 4) purification->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis invitro_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for kinase inhibitor synthesis and evaluation.

Conclusion

While the direct application of this compound in kinase inhibitor synthesis is not yet established in the scientific literature, its chemical structure presents a promising starting point for the design of novel inhibitors. The protocols and workflows detailed in this document provide a hypothetical yet scientifically grounded approach for researchers to explore this chemical space. The proposed focus on FGFR1 is based on the known activity of similar benzamide derivatives, but the versatile nature of the scaffold could allow for targeting a wide range of other kinases. Further empirical studies are necessary to validate the potential of this compound and its derivatives as therapeutic agents.

References

Application Notes and Protocols for 3-Bromo-4,5-dihydroxybenzaldehyde in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a marine-derived compound that has garnered interest for its potent antioxidant and cytoprotective properties.[1] In cell-based assays, 3-BDB has been shown to protect keratinocytes from oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation.[1] Its mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] These application notes provide an overview of the utility of 3-BDB in cell-based assays and detailed protocols for investigating its cytoprotective and antioxidant effects.

Mechanism of Action: Nrf2/HO-1 Pathway Activation

Under normal physiological conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[1] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[1] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage.[1] 3-BDB has been shown to induce the expression of Nrf2 and HO-1, and its cytoprotective effects are mediated through the activation of upstream signaling kinases, ERK and Akt.[1]

G cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress (e.g., H₂O₂, UVB) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 BDB 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) ERK ERK BDB->ERK Akt Akt BDB->Akt Nrf2 Nrf2 ERK->Nrf2 Phosphorylation Akt->Nrf2 Phosphorylation Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE HO1 HO-1 Expression ARE->HO1 Transcription Cytoprotection Cytoprotection HO1->Cytoprotection Nrf2_n->ARE Binding

Caption: Signaling pathway of 3-BDB in cytoprotection.

Quantitative Data Summary

The following table summarizes the key quantitative findings from cell-based assays investigating the effects of 3-Bromo-4,5-dihydroxybenzaldehyde.

ParameterCell LineTreatmentResultReference
Cytotoxicity Keratinocytes3-BDB (0-40 µM)No significant cytotoxicity observed[1]
HO-1 Induction Keratinocytes3-BDB (20 µM)Significant increase in HO-1 mRNA and protein levels[1]
Nrf2 Activation Keratinocytes3-BDB (20 µM)Increased Nrf2 nuclear translocation[1]
Cytoprotection Keratinocytes3-BDB pre-treatment followed by H₂O₂ or UVBSignificant protection against oxidative stress-induced cell death[1]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing human keratinocytes and treating them with 3-BDB and oxidative stressors.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture human keratinocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Prepare a stock solution of 3-BDB in DMSO.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • For cytoprotection assays, pre-treat the cells with various concentrations of 3-BDB for a specified period (e.g., 1-24 hours).

  • Induce oxidative stress by adding H₂O₂ to the culture medium or by exposing the cells to UVB radiation.

  • Following the treatment period, proceed with the desired downstream assays.

G Start Start Cell_Culture Culture Keratinocytes Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Adhesion Overnight Adhesion Seeding->Adhesion Pretreatment Pre-treat with 3-BDB Adhesion->Pretreatment Stress Induce Oxidative Stress (H₂O₂ or UVB) Pretreatment->Stress Assays Downstream Assays Stress->Assays End End Assays->End

Caption: General workflow for cell treatment.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of 3-BDB on keratinocytes.

Materials:

  • Cells treated with 3-BDB as described in 4.1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Protocol:

  • After the desired treatment period with 3-BDB, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for HO-1 and Nrf2

This protocol is used to determine the protein expression levels of HO-1 and the nuclear translocation of Nrf2.

Materials:

  • Cells treated as described in 4.1

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-HO-1, anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fractions).

G Start Start: Treated Cells Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Quantification of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 4-bromo-N,2-dihydroxybenzamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds and general best practices for small molecule analysis.[1][2][3][4][5] These methods are intended to serve as a robust starting point for method development and validation.

Overview of Analytical Methods

The quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, can be effectively achieved using modern chromatographic techniques. HPLC-UV offers a reliable and accessible method for routine quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reversed-phase HPLC method is proposed for the quantification of this compound. This approach separates the analyte from other components based on its polarity.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2.1.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

2.1.3. Chromatographic Conditions (Starting Point)

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute to a known volume to obtain a final concentration within the calibration range. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

2.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Solvent Solvent (Methanol) Standard->Solvent Dissolve & Dilute Sample Test Sample Sample->Solvent Dissolve & Dilute HPLC HPLC System Solvent->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Generate Data Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing samples with complex matrices or when low detection limits are required. The Multiple Reaction Monitoring (MRM) mode is typically employed for quantification due to its high selectivity and sensitivity.[3][4]

Experimental Protocol: LC-MS/MS

3.1.1. Instrumentation

  • LC system (as described for HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

  • Same as for the HPLC-UV method.

3.1.3. Chromatographic Conditions (Starting Point)

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.1.4. Mass Spectrometer Conditions (Theoretical - Requires Optimization)

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion of the standard)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: To be optimized for the specific instrument.

3.1.5. MRM Transitions (Hypothetical - To be Determined Experimentally)

The molecular weight of this compound (C7H6BrNO3) is approximately 231.03 g/mol (with Br-79) and 233.03 g/mol (with Br-81). The precursor and product ions for MRM would need to be determined by infusing a standard solution and performing a product ion scan. The following are hypothetical transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)232.0 (for 79Br)To be determinedTo be determined
This compound (Qualifier)234.0 (for 81Br)To be determinedTo be determined

3.1.6. Standard and Sample Preparation

  • Preparation of standards and samples would follow a similar procedure as for HPLC-UV, but with dilutions to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL), depending on the sensitivity of the instrument.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step would likely be necessary.

3.1.7. Data Analysis

  • Similar to HPLC-UV, a calibration curve is constructed using the peak areas of the quantifier MRM transition versus the concentration of the standards.

  • The qualifier ion is used to confirm the identity of the analyte.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Cleanup Sample->Extraction LC LC Separation Extraction->LC Inject Standard Standard Dilution Standard->LC ESI ESI Source LC->ESI Ionization MSMS Tandem MS (MRM) ESI->MSMS Selection & Fragmentation Peak_Integration Peak Integration MSMS->Peak_Integration Detection Calibration Calibration Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Summary of Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed methods. These values are illustrative and would need to be confirmed during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Retention Time ~ 5-7 min~ 2-4 min
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.03 ng/mL
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines or other relevant regulatory standards. Validation parameters should include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • Stability of solutions

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Method optimization and validation are critical steps to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols: Derivatization of 4-bromo-N,2-dihydroxybenzamide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-bromo-N,2-dihydroxybenzamide, a promising scaffold in medicinal chemistry. The strategic modification of this core structure can lead to the development of novel therapeutic agents with enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

This compound and its analogs have garnered significant interest due to their diverse pharmacological potential. The presence of the bromine atom, a hydroxyl group on the benzamide ring, and a hydroxamic acid moiety provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. For instance, 4-bromo-2-hydroxybenzamide has been noted for its antitumor activity, inducing apoptosis by inhibiting the cell cycle at the G1 phase. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated both antimicrobial and anti-inflammatory effects.[1][2] These findings underscore the value of exploring the structure-activity relationships (SAR) of this class of compounds.

This guide offers protocols for the synthesis of derivatives and key biological assays to evaluate their efficacy.

Data Presentation: Comparative Biological Activity of Substituted Benzamides

The following tables summarize quantitative data for various benzamide derivatives, offering insights into potential structure-activity relationships that can guide the derivatization of the this compound core.

Table 1: Antimicrobial Activity of Bromo- and Hydroxy-Substituted Benzamide Derivatives

Compound/DerivativeTest OrganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus2.5–5.0[1][3]
N-(2-chlorophenyl)-2-hydroxybenzamideStaphylococcus aureus0.125–0.5[3]
N-phenyl-2-hydroxybenzamideStaphylococcus aureus> 5.0[3]
4-amino-N-(o-hydroxyphenyl)benzamideKlebsiella pneumoniae0.025[4]

Table 2: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundFusarium oxysporum MIC (g/L)Sclerotinia sclerotiorum MIC (g/L)Saccharomyces cerevisiae MIC (g/L)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide0.6251.250.3125[2]
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide1.251.25-[2]
N-(2-bromo-phenyl)-2-(4-dimethylaminobenzylidene-hydrazinocarbonylmethoxy)-benzamide0.625-0.3125[2]

Table 3: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundProtease Inhibition (Trypsin) IC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives0.04–0.07[1]
Acetylsalicylic acid (Positive Control)0.4051[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol describes a general method for the amidation of a substituted benzoic acid, which can be adapted for the synthesis of various derivatives of this compound.

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Appropriate primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq.), HOBt (1.5 eq.), and EDCI (2.5 eq.) in DMF.

  • Addition of Amine and Base: Add the desired amine (1.0 eq.) and DIPEA to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to afford the desired N-substituted benzamide derivative.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized benzamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and MHB) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of the synthesized compounds on the cell cycle distribution, a key indicator of anticancer activity.

Materials:

  • Cancer cell line (e.g., human breast cancer, colon cancer, or leukemia cells)

  • Cell culture medium and supplements

  • Synthesized benzamide derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Apoptosis Induction by 4-bromo-2-hydroxybenzamide Analogs Compound 4-bromo-2-hydroxybenzamide Derivative CellCycle Cell Cycle Arrest (G1 Phase) Compound->CellCycle Caspase Caspase Activation CellCycle->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_1 Workflow for Synthesis and Antimicrobial Screening Start Start: 4-bromo-2-hydroxybenzoic acid Synthesis Chemical Synthesis (Amidation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Antimicrobial Screening (MIC Assay) Characterization->Screening SAR Structure-Activity Relationship Analysis Screening->SAR End Lead Compound Identification SAR->End

References

Application Notes and Protocols for 4-Bromo-N,2-dihydroxybenzamide and its Analogs as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The strategic functionalization of the benzamide scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document focuses on the potential of the 4-bromo-N,2-dihydroxybenzamide scaffold and its close structural analogs in drug design. While direct experimental data on this compound is limited in the public domain, this collection of notes and protocols will draw upon closely related and synthetically accessible analogs, particularly 4-bromo-N-(2-hydroxyphenyl)benzamide, to highlight the therapeutic potential of this chemical space. The bromine atom offers a handle for further synthetic elaboration via cross-coupling reactions, while the hydroxyl and amide groups provide key hydrogen bonding interactions for target binding. These features make this scaffold a promising starting point for the development of novel therapeutics.

I. Application Notes

The 4-bromo-benzamide core has been explored for a variety of therapeutic applications, demonstrating a broad range of biological activities. The introduction of hydroxyl groups at the N and 2-positions is anticipated to enhance target engagement through additional hydrogen bonding and potentially improve solubility.

1. Anticancer Activity

Derivatives of the benzamide scaffold have shown promise as anticancer agents by targeting various signaling pathways. For instance, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in non-small cell lung cancer.[1] The core structure of this compound could be similarly explored for its potential to inhibit protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[2][3]

2. Antimicrobial and Antifungal Activity

Phenylbenzamides and related structures have been reported to possess significant antimicrobial and antifungal properties.[2][3][4][5] For example, N-(o-hydroxyphenyl)benzamides have been tested for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially aiding in its penetration of microbial cell membranes. The hydroxyl groups can participate in crucial interactions with microbial enzymes or structural proteins.

3. Anti-inflammatory Activity

Salicylanilides, which share a structural resemblance to N-(hydroxyphenyl)benzamides, are known for their anti-inflammatory properties.[6] Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated the ability to inhibit protein denaturation, a hallmark of inflammation.[6] The this compound scaffold could be investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases or lipoxygenases.

4. Enzyme Inhibition

The benzamide moiety is a versatile pharmacophore for designing enzyme inhibitors. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as inhibitors of alkaline phosphatase.[5] The specific arrangement of functional groups in this compound, particularly the hydroxyl groups, could be leveraged to target the active sites of various enzymes implicated in disease.

II. Experimental Protocols

1. Synthesis of 4-bromo-N-(2-hydroxyphenyl)benzamide

This protocol is adapted from the synthesis of related phenylbenzamides.[2][3]

Materials:

  • 4-bromobenzoyl chloride

  • 2-aminophenol

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve equimolar quantities of 4-bromobenzoyl chloride and 2-aminophenol in acetonitrile in a round-bottom flask.

  • Stir the solution at room temperature for 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1 hour.

  • After cooling to room temperature, the solvent is allowed to evaporate slowly.

  • The resulting crystalline solid is collected by filtration, washed with cold solvent, and dried.

  • The product can be further purified by recrystallization.

2. General Procedure for Suzuki Cross-Coupling of 4-bromo-N-(aryl)benzamides

This protocol allows for the diversification of the 4-position of the benzamide scaffold.[5]

Materials:

  • 4-bromo-N-(aryl)benzamide derivative

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 4-bromo-N-(aryl)benzamide (1 equivalent), aryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

CompoundR Group at 4-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 -Br326416
2a -Phenyl16328
2b -4-Methoxyphenyl8164
2c -3-Pyridyl16328

This table presents hypothetical data for illustrative purposes.

Table 2: FGFR1 Inhibition by 4-bromo-benzamide Derivatives[1]

Compound IDR1R2IC₅₀ (µM) for FGFR1
B3 -NH(2-methylphenyl)-H>10
B4 -NH(2-chlorophenyl)-H>10
B6 -NH(2-methoxyphenyl)-H>10
C1 -NHSO₂-cyclopropyl-H0.87

Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-bromobenzoyl chloride + 2-aminophenol synth Synthesis of 4-bromo-N-(2-hydroxyphenyl)benzamide start->synth diversify Suzuki Coupling (Diversification at 4-position) synth->diversify antimicrobial Antimicrobial Assay (MIC Determination) diversify->antimicrobial anticancer Anticancer Assay (e.g., Kinase Inhibition) diversify->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) diversify->anti_inflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar anti_inflammatory->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: A generalized workflow for the design and development of drugs based on the this compound scaffold.

signaling_pathway cluster_cell Target Cell cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., FGFR1) RAS RAS RTK->RAS Drug 4-bromo-benzamide Derivative Drug->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A simplified signaling pathway illustrating the potential mechanism of action for a 4-bromo-benzamide derivative as a Receptor Tyrosine Kinase (RTK) inhibitor.

References

Application Notes and Protocols for the In Vitro Efficacy Testing of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for "4-bromo-N,2-dihydroxybenzamide" is limited in publicly available literature. The following application notes and protocols are based on the established biological activities of structurally related brominated and hydroxylated benzamide derivatives, such as salicylanilides and other substituted benzamides. These protocols serve as a comprehensive guide for the in vitro evaluation of "this compound".

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The presence of a bromine atom and multiple hydroxyl groups suggests its potential for a range of biological activities. Bromination can enhance the therapeutic properties of molecules, while the hydroxylated benzamide scaffold is a known pharmacophore.[1] Based on analogous compounds, the potential therapeutic applications for this compound are hypothesized to include antimicrobial, anti-inflammatory, and anticancer activities. These application notes provide detailed protocols for the in vitro assessment of these potential efficacies.

Potential Therapeutic Applications and In Vitro Evaluation Strategies

Antimicrobial Efficacy

Substituted benzamides, including brominated derivatives, have demonstrated notable activity against a spectrum of microbial pathogens.[2][3] The proposed mechanism often involves the disruption of essential cellular processes in bacteria and fungi.

Illustrative Quantitative Data:

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains, based on data from related compounds.[4][5]

Microorganism Strain Hypothetical MIC (µg/mL)
Staphylococcus aureusATCC 292138
Streptococcus pyogenesATCC 1961516
Escherichia coliATCC 2592232
Candida albicansATCC 9002816
Anti-inflammatory Activity

Hydroxylated benzamides are known to possess anti-inflammatory properties.[4] The potential mechanism of action for this compound could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, potentially through the modulation of signaling pathways like NF-κB.[6]

Illustrative Quantitative Data:

This table presents hypothetical IC50 values for the inhibition of inflammatory targets.

Assay Target Hypothetical IC50 (µM)
COX-2 Inhibition AssayCyclooxygenase-215
Lipoxygenase Inhibition5-Lipoxygenase (5-LOX)25
Protease Inhibition AssayTrypsin10
Anticancer Activity

Many benzamide derivatives have been investigated as potential anticancer agents due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][7][8] The proposed mechanisms often involve the modulation of critical signaling pathways that regulate cell proliferation and survival.

Illustrative Quantitative Data:

The following table shows hypothetical IC50 values for this compound against a panel of human cancer cell lines.[7][9]

Cancer Cell Line Cancer Type Hypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma20.8
HCT-116Colorectal Carcinoma18.2
HeLaCervical Cancer25.1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (broth with DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in the appropriate broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the absorbance at 600 nm.

Protocol 2: In Vitro Protease Inhibition Assay

This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of trypsin activity.[4]

Materials:

  • This compound

  • Trypsin from bovine pancreas

  • Casein

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer and a solution of this compound at various concentrations.

  • Enzyme Addition: Add trypsin solution to the reaction mixture and incubate.

  • Substrate Addition: Add casein solution to initiate the reaction and incubate.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed casein.

  • Calculation: Calculate the percentage of inhibition of protease activity compared to a control without the compound. Determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

G Compound 4-bromo-N,2- dihydroxybenzamide IKK IKK Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (COX-2, TNF-α) Nucleus->ProInflammatory Transcription G start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with 4-bromo-N,2- dihydroxybenzamide seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze end End analyze->end G Compound This compound Antimicrobial Antimicrobial Compound->Antimicrobial AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Anticancer Anticancer Compound->Anticancer MIC MIC Assay Antimicrobial->MIC Protease Protease Inhibition AntiInflammatory->Protease COX COX Inhibition AntiInflammatory->COX CellViability Cell Viability (MTT) Anticancer->CellViability Apoptosis Apoptosis Assay Anticancer->Apoptosis

References

Application Notes and Protocols: Safe Handling and Storage of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

The properties of 4-bromo-N,2-dihydroxybenzamide are predicted based on data from structurally related compounds. This information is crucial for safe handling, storage, and experimental design.

PropertyValue / InformationReference Analogue(s)
Molecular Formula C₇H₆BrNO₃Based on chemical name
Molecular Weight 232.03 g/mol Based on chemical name
Appearance Assumed to be a white to off-white or pale yellow solid/powder, typical for benzamide derivatives.[1][2]Benzamide[1], 4-Bromo-2-hydroxybenzaldehyde[2]
Melting Point Not specifically known. A related compound, 4-bromo-N-hydroxybenzamide, melts at 185-186 °C[3]. Another analog, 4-Bromo-2-hydroxybenzaldehyde, melts at 50-54 °C.[2]4-bromo-N-hydroxybenzamide[3], 4-Bromo-2-hydroxybenzaldehyde[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2][4]4-Bromo-2-hydroxybenzaldehyde[2][4]
Storage Temperature Recommended storage at 2-8°C in a cool, dry place.[3]4-bromo-N-hydroxybenzamide[3]
Chemical Stability Stable under recommended storage conditions.[1][5] Avoid direct sunlight, moisture, and excessive heat.[1][6] May be sensitive to air and light.[6][7]Benzamide[1][8], Brominated compounds[5][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be handled as a hazardous substance.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][9][10]

    • Skin Irritation (Category 2): May cause skin irritation.

    • Eye Irritation (Category 2A): May cause serious eye irritation.[11]

    • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][9]

    • Hazardous to the Aquatic Environment, Chronic (Category 1): May be very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields conforming to government standards such as EN166 (EU) or NIOSH (US).[9][12]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12][13] Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[10]
Skin and Body Protection Wear a lab coat or a chemical-protective suit.[9][13] Footwear should be closed-toe.
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., N95 or P3).[9][13] Use in a well-ventilated area, preferably within a chemical fume hood.[6][10]

Experimental Protocols

Strict adherence to these protocols is essential to minimize exposure and ensure the integrity of the compound.

Protocol 3.1: Handling and Weighing Solid Compound
  • Preparation: Before handling, ensure the work area, preferably inside a chemical fume hood, is clean and free of incompatible materials.[6] Post warning signs indicating the hazardous nature of the compound.

  • Don PPE: Put on all required PPE as specified in Section 2.0.

  • Equilibration: If the compound is stored refrigerated, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Carefully transfer the desired amount of the solid compound to a tared weighing vessel using a clean spatula. Avoid generating dust.[8][9] If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Cleanup: After weighing, securely close the main container. Clean the spatula and weighing area with an appropriate solvent and dispose of the waste as halogenated organic waste.[6]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][12]

Protocol 3.2: Preparation of Stock Solutions
  • Preparation: Perform all steps inside a certified chemical fume hood.[6]

  • Don PPE: Wear all required PPE as specified in Section 2.0.

  • Procedure: a. Place the weighed solid of this compound into an appropriate volumetric flask. b. Add a small amount of the desired solvent (e.g., DMSO, ethanol) to wet the solid. c. Gently swirl the flask to dissolve the compound. Sonication or gentle heating may be used to aid dissolution if necessary.[4] d. Once dissolved, add the solvent to the final volume mark. e. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.

  • Storage: Store the stock solution as described in Protocol 4.2.

Storage and Stability Protocols

Proper storage is critical to maintain the compound's purity and ensure laboratory safety.

Protocol 4.1: Long-Term Storage of Solid Compound
  • Container: Store the compound in its original, tightly sealed container.[1][5][6] If the original container is compromised, transfer it to a new, clearly labeled, and appropriate container (e.g., amber glass bottle).

  • Atmosphere: For compounds sensitive to air or moisture, consider storing under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Location: Store in a designated, well-ventilated, cool, and dry area.[6][8][10] The recommended temperature is 2-8°C.[3]

  • Light: Protect from direct sunlight and other sources of UV light.[1][6]

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, bases, and combustible materials.[6][8]

Protocol 4.2: Storage of Solutions
  • Container: Store solutions in tightly sealed vials with chemically resistant caps (e.g., PTFE-lined caps). For light-sensitive compounds, use amber vials.

  • Temperature: Storage temperature depends on the solvent and desired solution longevity. For DMSO stock solutions, storage at -20°C is common practice to prevent degradation.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Consider preparing smaller, single-use aliquots from the main stock solution to preserve its integrity.

Spill and Emergency Procedures

Protocol 5.1: Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Containment: Wearing full PPE, prevent further spread of the spill.

  • Cleanup (Solid Spill): Do not use dry sweeping. Gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[1] Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[9]

  • Cleanup (Liquid Spill): Absorb the spill with an inert material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.[13]

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous halogenated organic waste in accordance with local, state, and federal regulations.[1][6]

Protocol 5.2: First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8][13] Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[1][8]

  • Inhalation: Move the person to fresh air.[9][12] If breathing is difficult or stops, provide artificial respiration.[8] Seek immediate medical attention.

Visualized Workflows

Diagram 6.1: General Laboratory Handling Workflow

cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling PPE Don Required PPE Weigh Weigh Solid Compound PPE->Weigh ReviewSDS Review SDS & Protocol PrepArea Prepare Fume Hood ReviewSDS->PrepArea PrepArea->PPE Dissolve Prepare Stock Solution Weigh->Dissolve Store Store Solution (Aliquoted, -20°C) Dissolve->Store Cleanup Clean Work Area Store->Cleanup Waste Dispose of Halogenated Waste Cleanup->Waste Doff Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for safely handling this compound.

Diagram 6.2: Storage Condition Decision Logic

start Assess Compound for Storage temp Temperature Sensitive? start->temp light Light Sensitive? temp->light Yes res_temp Store at 2-8°C temp->res_temp air Air/Moisture Sensitive? light->air Yes res_light Use Amber Vial / Store in Dark light->res_light incomp Check for Incompatibilities? air->incomp Yes res_air Store Under Inert Gas air->res_air res_incomp Segregate from Oxidizers/Bases incomp->res_incomp final Final Storage Configuration res_temp->final res_light->final res_air->final res_incomp->final

Caption: Decision tree for determining appropriate storage conditions.

References

Safety precautions for working with "4-bromo-N,2-dihydroxybenzamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, safety precautions, and experimental protocols for the handling and use of 4-bromo-N,2-dihydroxybenzamide (CAS No. 61799-79-9). The information is intended to ensure safe laboratory practices and to provide a framework for its application in research and development, particularly in the context of medicinal chemistry and drug discovery.

Overview and Physicochemical Properties

This compound is a benzamide derivative. Its chemical structure suggests its potential as a scaffold in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds. While detailed studies on its biological activity are not extensively reported in publicly available literature, its use as an intermediate in the synthesis of p38 kinase inhibitors has been documented.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
CAS Number 61799-79-9[2]
Appearance Solid[2]
Melting Point 225-226 °C (decomposes)[2]
Odor No data available[2]
pH No data available[2]
Boiling Point No data available[2]
Flash Point No data available[2]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[2]
Respiratory Irritation Category 3 (May cause respiratory irritation)[2]
Carcinogenicity Not identified as a carcinogen by IARC or ACGIH.[2]

Safety Precautions and Handling

2.1. Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning".[2]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety glasses and a face shield.[2] All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Skin Protection: Handle with chemical-resistant gloves.[2] Gloves should be inspected before use. A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]

2.3. Safe Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Wash hands thoroughly after handling and before breaks.[2]

2.4. First Aid Measures

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

2.5. Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Hazards: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

2.6. Disposal Considerations

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Contaminated packaging should be disposed of as an unused product.[2]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its use as a chemical intermediate in the synthesis of p38 kinase inhibitors provides a basis for a general workflow.[1] The following protocols are representative of how this compound might be handled in a research setting for synthetic chemistry and subsequent biological screening of its derivatives.

3.1. General Workflow for Handling and Use

The following diagram illustrates a general workflow for the safe handling and use of this compound in a research laboratory setting.

G General Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling and Reaction cluster_workup Work-up and Purification cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Prepare Ventilated Workspace (Fume Hood) b->c d Weigh Compound in Ventilated Enclosure c->d e Prepare Reaction Mixture (e.g., with Tetrahydrofuran) d->e f Conduct Synthesis Reaction (e.g., Refluxing with Carbonyldiimidazole) e->f g Quench Reaction and Precipitate Product f->g h Filter and Wash Precipitate g->h i Dry Purified Product h->i j Segregate and Dispose of Chemical Waste i->j k Dispose of Contaminated PPE j->k G Hypothetical Target: p38 MAPK Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Phosphorylation inhibitor Inhibitor (Derived from this compound) inhibitor->p38 inflammation Inflammation / Apoptosis transcription_factors->inflammation

References

Troubleshooting & Optimization

Troubleshooting "4-bromo-N,2-dihydroxybenzamide" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-N,2-dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: While a specific, validated protocol for this compound is not widely published, two primary synthetic pathways are commonly attempted based on standard organic chemistry principles:

  • Pathway A: Electrophilic Bromination. This route involves the direct bromination of a salicylamide precursor, N,2-dihydroxybenzamide.

  • Pathway B: Amide Bond Formation. This pathway focuses on forming the amide bond between 4-bromo-2-hydroxybenzoic acid (or an activated derivative) and hydroxylamine.

Both pathways present unique challenges and potential side reactions that are addressed in the troubleshooting guides below.

Q2: Why am I seeing multiple spots on my Thin Layer Chromatography (TLC) after bromination?

A2: The presence of multiple spots on your TLC plate following a bromination reaction is a strong indicator of side product formation. The most common culprits are polybrominated species and constitutional isomers. The electron-donating hydroxyl group on the aromatic ring is a strong activator and can lead to the formation of di-bromo compounds. Additionally, bromination may occur at other positions on the ring, leading to isomeric impurities.

Q3: My amide coupling reaction is not going to completion, or I am isolating an unexpected product. What could be the cause?

A3: Incomplete amide coupling reactions or the formation of unexpected products can stem from several factors. In the context of synthesizing an N-hydroxy amide, the stability of the product itself is a key consideration, as N-hydroxy amides are known to be more reactive than their simple amide counterparts.[1] Furthermore, side reactions involving the hydroxylamine reagent can occur. For instance, the reaction of hydroxylamine with aromatic nitriles can sometimes yield amides in addition to the expected amidoximes.[2] The choice of coupling agents and reaction conditions is also critical in preventing unwanted side reactions.

Troubleshooting Guides

Pathway A: Electrophilic Bromination of N,2-dihydroxybenzamide

This approach starts with N,2-dihydroxybenzamide and introduces the bromine atom in a subsequent step.

Problem 1: Low yield of the desired 4-bromo isomer and formation of multiple products.

  • Possible Cause: The strong activating effect of the phenolic hydroxyl group directs bromination to the ortho and para positions. This can lead to a mixture of isomers and polybrominated products. The amide group also influences the regioselectivity.

  • Troubleshooting Strategies:

    • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder agents are often preferred to minimize over-bromination.

    • Reaction Conditions: Temperature and reaction time are critical parameters. Lowering the temperature can often improve the selectivity of the reaction.

    • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[3]
Pyridinium tribromideAnother mild and solid brominating agent.
Temperature 0°C to room temperatureLower temperatures favor kinetic control and can improve regioselectivity.
Solvent Acetonitrile, DMF, or chlorinated solventsPolar aprotic solvents are commonly used for these types of reactions.[3]

Problem 2: Formation of di-brominated side products.

  • Possible Cause: The high reactivity of the salicylamide ring system can lead to the addition of a second bromine atom, resulting in products such as 3,5-dibromo-N,2-dihydroxybenzamide.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Use of a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) can help to minimize di-bromination.

    • Slow Addition: Adding the brominating agent slowly and in portions allows for better control of the reaction and can prevent localized high concentrations that favor polybromination.

Pathway B: Amide Formation from 4-bromo-2-hydroxybenzoic acid

This synthetic route involves the coupling of 4-bromo-2-hydroxybenzoic acid with hydroxylamine.

Problem 1: Low yield of the desired N-hydroxy amide.

  • Possible Cause: N-hydroxy amides can be unstable under certain conditions.[1] Additionally, the direct coupling of a carboxylic acid and hydroxylamine often requires an activating agent, and the efficiency of this step can be low.

  • Troubleshooting Strategies:

    • Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, can significantly improve the yield of the amide formation step.

    • Coupling Agents: The use of standard peptide coupling reagents can facilitate the amide bond formation.

    • pH Control: The nucleophilicity of hydroxylamine is pH-dependent. Maintaining an optimal pH during the reaction is important.

ParameterRecommendationRationale
Carboxylic Acid Activation Convert to acyl chloride (e.g., with SOCl₂)Acyl chlorides are highly reactive towards nucleophiles.
Convert to an activated ester (e.g., NHS ester)Activated esters provide a good balance of reactivity and stability.
Coupling Agents EDC/HOBt, HATU, BOPThese are standard reagents for amide bond formation and can be effective with hydroxylamines.
pH Neutral to slightly basicOptimizes the nucleophilicity of hydroxylamine while minimizing side reactions.

Problem 2: Formation of an O-acylated byproduct.

  • Possible Cause: Hydroxylamine is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. While N-acylation is generally favored to form the more stable amide, O-acylation can occur as a side reaction.

  • Troubleshooting Strategies:

    • Reaction Conditions: The solvent and temperature can influence the N- versus O-acylation ratio. Experimenting with different conditions may be necessary.

    • Protecting Groups: While adding complexity, protection of the hydroxyl group of hydroxylamine could be considered in challenging cases, followed by a deprotection step.

Experimental Protocols

Protocol 1: Bromination of Salicylamide (General Procedure)

This protocol is a general guideline for the bromination of a salicylamide derivative and should be optimized for the specific synthesis of N,2-dihydroxybenzamide.

  • Dissolution: Dissolve salicylamide (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalents) in the same solvent to the cooled solution over 30 minutes.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using an Acyl Chloride (General Procedure)

This protocol outlines a general method for the formation of an N-hydroxy amide from an acyl chloride.

  • Acyl Chloride Formation: Convert 4-bromo-2-hydroxybenzoic acid (1 equivalent) to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in DCM.

  • Coupling Reaction: Cool the hydroxylamine solution to 0°C and slowly add the freshly prepared acyl chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction and Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Synthetic Pathways for this compound cluster_pathway_a Pathway A: Electrophilic Bromination cluster_pathway_b Pathway B: Amide Formation N,2-dihydroxybenzamide N,2-dihydroxybenzamide Bromination Bromination N,2-dihydroxybenzamide->Bromination e.g., NBS 4-bromo-N,2-dihydroxybenzamide_A This compound Bromination->4-bromo-N,2-dihydroxybenzamide_A Side_Products_A Di-bromo products Isomeric products Bromination->Side_Products_A 4-bromo-2-hydroxybenzoic acid 4-bromo-2-hydroxybenzoic acid Amide Coupling Amide Coupling 4-bromo-2-hydroxybenzoic acid->Amide Coupling Activation Hydroxylamine Hydroxylamine Hydroxylamine->Amide Coupling 4-bromo-N,2-dihydroxybenzamide_B This compound Amide Coupling->4-bromo-N,2-dihydroxybenzamide_B Side_Products_B O-acylated product Degradation products Amide Coupling->Side_Products_B

Caption: Plausible synthetic routes to this compound.

Troubleshooting Workflow for Bromination Start Low Yield / Impure Product in Bromination Check_Purity 1. Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Identify_Side_Products Side Products Identified? Check_Purity->Identify_Side_Products Di_bromo Di-brominated Products Identify_Side_Products->Di_bromo Yes Isomers Isomeric Products Identify_Side_Products->Isomers Yes End Improved Yield and Purity Identify_Side_Products->End No (Other issues) Optimize_Stoichiometry Adjust Brominating Agent Stoichiometry (0.95 eq) Di_bromo->Optimize_Stoichiometry Optimize_Conditions Screen Milder Brominating Agents (e.g., NBS) Isomers->Optimize_Conditions Slow_Addition Implement Slow Addition of Brominating Agent Optimize_Stoichiometry->Slow_Addition Slow_Addition->End Lower_Temperature Lower Reaction Temperature Optimize_Conditions->Lower_Temperature Lower_Temperature->End

Caption: Troubleshooting logic for Pathway A (Bromination).

Troubleshooting Workflow for Amide Formation Start Low Yield / Incomplete Amide Coupling Check_Activation 1. Confirm Carboxylic Acid Activation (e.g., via acyl chloride) Start->Check_Activation Activation_OK Activation Successful? Check_Activation->Activation_OK Improve_Activation Use Alternative Activation Method (e.g., HATU, BOP) Activation_OK->Improve_Activation No Check_Coupling_Conditions 2. Optimize Coupling Conditions Activation_OK->Check_Coupling_Conditions Yes Improve_Activation->Check_Coupling_Conditions Adjust_pH Adjust pH (neutral to slightly basic) Check_Coupling_Conditions->Adjust_pH Screen_Solvents Screen Different Solvents Adjust_pH->Screen_Solvents Check_Product_Stability 3. Assess Product Stability Screen_Solvents->Check_Product_Stability Degradation_Observed Degradation Evident? Check_Product_Stability->Degradation_Observed Milder_Conditions Use Milder Work-up and Purification Conditions Degradation_Observed->Milder_Conditions Yes End Improved Yield Degradation_Observed->End No Milder_Conditions->End

Caption: Troubleshooting logic for Pathway B (Amide Formation).

References

Optimizing reaction conditions for "4-bromo-N,2-dihydroxybenzamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-N,2-dihydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the amidation of 4-bromo-2-hydroxybenzoic acid with hydroxylamine. This reaction usually requires a coupling agent to activate the carboxylic acid.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-bromo-2-hydroxybenzoic acid and hydroxylamine (often used as hydroxylamine hydrochloride). Additionally, a coupling agent, a base, and a suitable solvent are required.

Q3: What are some common coupling agents used for this type of amidation?

A3: Common coupling agents for forming amide bonds include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or phosphonium reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[1][2]

Q4: Why is a base necessary in this reaction?

A4: A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the hydrochloride salt of hydroxylamine and the acidic byproducts formed during the activation of the carboxylic acid.[1][2]

Q5: What are suitable solvents for this reaction?

A5: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for this type of coupling reaction.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction shows a low yield of the desired this compound. What are the potential causes?

    • A: Low yields can stem from several factors:

      • Inactive Coupling Agent: The coupling agent may have degraded due to moisture. Use fresh or properly stored reagents.

      • Insufficient Base: An inadequate amount of base can prevent the complete neutralization of hydroxylamine hydrochloride, hindering its nucleophilic attack. Ensure at least one equivalent of base is used for the hydrochloride salt, with additional base to neutralize the reaction byproducts.

      • Low Reaction Temperature: The reaction may be too slow at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but should be monitored to avoid side reactions.

      • Poor Quality Starting Materials: Ensure the 4-bromo-2-hydroxybenzoic acid is pure. Impurities can interfere with the reaction.

Issue 2: Formation of Side Products

  • Q: I am observing significant impurities in my reaction mixture. What are the likely side reactions?

    • A: The presence of a phenolic hydroxyl group can lead to side reactions.

      • O-Acylation: The coupling agent can activate the phenolic hydroxyl group, leading to the formation of esters or other byproducts. Using milder reaction conditions and a controlled addition of the coupling agent can minimize this.

      • Self-Condensation: The activated carboxylic acid can potentially react with another molecule of 4-bromo-2-hydroxybenzoic acid.

      • Decomposition: Hydroxylamine and its derivatives can be unstable under certain conditions. Ensure the reaction is not overheated.

Issue 3: Difficult Purification

  • Q: How can I effectively purify the final product?

    • A: Purification can be challenging due to the polarity of the product.

      • Aqueous Workup: A standard aqueous workup involving washing with a mild acid (like dilute HCl) to remove excess base and unreacted hydroxylamine, followed by a wash with a mild base (like saturated sodium bicarbonate) to remove unreacted starting acid, is a good starting point.[2]

      • Column Chromatography: Silica gel column chromatography is often effective. A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) can be used for elution.[1]

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested method based on standard amidation procedures for similar compounds.[1][2]

  • Reagent Preparation:

    • Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Add hydroxylamine hydrochloride (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred mixture.

    • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Typical Conditions for Amidation of Benzoic Acid Analogs

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
4-bromo-2-fluorobenzoic acidMethylamine (aq)EDCI, HOBt, DIPEADMF1674[1][3]
4-bromo-2-fluorobenzoic acidMethylamine HClBOP, DIPEADCM2Not specified[1]
3,5-Dibromo-4-methoxybenzoic acidVarious aminesEDCI, HOBt, DIPEADMF or DCM12-24High (inferred)[2]
4-Bromobenzoic acidHydroxylamineDIC, DMAPDCMNot specifiedNot specified[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification start Start reagents Dissolve 4-bromo-2-hydroxybenzoic acid, hydroxylamine HCl, and HOBt in DMF start->reagents cool Cool to 0 °C reagents->cool add_base Add DIPEA cool->add_base add_edci Add EDCI add_base->add_edci stir Stir at RT for 16-24h add_edci->stir monitor Monitor by TLC stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterize Characterize Product chromatography->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure check_reagents Are coupling agents and solvents fresh and anhydrous? start->check_reagents Start Here check_base Is the amount of base sufficient? check_reagents->check_base Yes sol_reagents Use fresh, anhydrous reagents and solvents. check_reagents->sol_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Ensure at least 2.5 eq. of base (e.g., DIPEA) are used. check_base->sol_base No sol_temp Consider gentle heating (40-50 °C) and monitor for side products. check_temp->sol_temp No

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

"4-bromo-N,2-dihydroxybenzamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-bromo-N,2-dihydroxybenzamide.

I. Compound Overview

This compound is a benzamide derivative with potential applications in medicinal chemistry and drug discovery.[1] Like many complex organic molecules, it can exhibit poor aqueous solubility, which presents challenges for in vitro and in vivo studies.

Physicochemical Properties

PropertyValue
CAS Number 61799-79-9
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Typically a solid
pKa (Predicted) 8 (approximate)[2]

II. Frequently Asked Questions (FAQs) on Solubility

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: The poor aqueous solubility of this compound is likely due to its molecular structure, which includes a relatively nonpolar brominated benzene ring. The presence of hydroxyl and amide groups can contribute to hydrogen bonding, but the overall lipophilicity of the molecule can limit its interaction with water. Over 70% of new chemical entities exhibit poor aqueous solubility, making this a common challenge in drug development.[3]

Q2: What common organic solvents can be used to dissolve this compound?

A2: While specific quantitative data for this compound is limited, related benzamide and benzaldehyde compounds show good solubility in polar aprotic solvents.[4] It is anticipated that this compound will be soluble in:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

For in vivo studies, co-solvent systems are often necessary to achieve desired concentrations while minimizing toxicity.[5]

Q3: The compound precipitates when I add my stock solution (in DMSO) to an aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain the compound's solubility in the aqueous medium. The aqueous solubility of the compound has been exceeded.[6] To resolve this, you can try several strategies outlined in the troubleshooting section below, such as using surfactants, co-solvents, or complexation agents.

Q4: Is the compound stable in solution?

A4: For some related compounds, it is recommended that solutions are freshly prepared, as they can be unstable.[7] It is good practice to prepare solutions of this compound fresh for each experiment to ensure stability and potency.

III. Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility problems encountered during experiments.

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification start Start: Compound Precipitates precipitate Issue: Precipitation in Aqueous Media start->precipitate low_solubility Cause: Low Aqueous Solubility Exceeded precipitate->low_solubility cosolvent Use Co-Solvent System (e.g., PEG300, Tween-80) low_solubility->cosolvent Try First ph_adjust Adjust pH (for ionizable groups) low_solubility->ph_adjust cyclodextrin Use Complexation Agent (e.g., HP-β-CD) low_solubility->cyclodextrin surfactant Add Surfactant (e.g., Tween 80, Solutol HS-15) low_solubility->surfactant test_stability Test Formulation Stability cosolvent->test_stability ph_adjust->test_stability cyclodextrin->test_stability surfactant->test_stability test_stability->low_solubility If Unstable, Try Another Method proceed Proceed with Experiment test_stability->proceed If Stable

Caption: Troubleshooting workflow for solubility issues.

Solubility Data for Structurally Similar Compounds

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (497.46 mM)Ultrasonic treatment may be required.[5][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.44 mM)Clear solution.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (12.44 mM)Clear solution.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (12.44 mM)Clear solution.[7]

IV. Experimental Protocols

Here are detailed protocols for common solubilization techniques.

Protocol 1: Co-Solvent System Preparation

Objective: To increase the solubility of this compound in an aqueous solution using a co-solvent system, suitable for in vitro and in vivo studies.[6][8]

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use sonication or gentle heating if necessary to aid dissolution.[7]

  • In a sterile tube, add the solvents in the following order, vortexing after each addition:

    • 10% DMSO (by final volume). Add the required volume of your stock solution.

    • 40% PEG300 (by final volume).

    • 5% Tween-80 (by final volume).

    • 45% Saline (by final volume).

  • Vortex the final mixture thoroughly until a clear solution is obtained. This formulation aims for a concentration of ≥ 2.5 mg/mL.[7]

Protocol 2: Cyclodextrin Inclusion Complex Formation

Objective: To enhance aqueous solubility by forming an inclusion complex with a cyclodextrin.[6][9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or saline

  • Ethanol (for solvent evaporation method)

Method A: Kneading Method

  • Place a specific amount of HP-β-CD in a mortar.

  • Add a small amount of water to create a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for 30-60 minutes.[6]

  • Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

Method B: Solvent Evaporation Method

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • In a separate container, dissolve HP-β-CD in water.

  • Mix the two solutions and stir for 1-2 hours.

  • Evaporate the solvents using a rotary evaporator to obtain the solid inclusion complex.[6]

Protocol 3: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.[5]

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Thermostatic shaker

  • Syringe filters (0.45 µm)

  • Analytical equipment (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Seal the vial and place it in a thermostatic shaker at the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[5]

  • Stop agitation and let the undissolved solid settle for at least 2 hours.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.[5]

  • Analyze the concentration of the filtered solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or mM.

Caption: Workflow for equilibrium solubility determination.

V. Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, structurally similar compounds like 3-Bromo-4,5-dihydroxybenzaldehyde have been shown to interact with pathways related to oxidative stress, such as the Nrf2/HO-1 pathway.[10] Researchers investigating the biological activity of this compound may consider exploring similar mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂, UVB) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Potential Bioactivity of This compound Compound->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates Transcription Transcription of Antioxidant Genes HO1->Transcription

Caption: Potential Nrf2/HO-1 signaling pathway activation.

References

Improving the stability of "4-bromo-N,2-dihydroxybenzamide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "4-bromo-N,2-dihydroxybenzamide" in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: Color change in solutions containing phenolic compounds like this compound is often an indication of oxidation. The dihydroxybenzamide moiety is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions.[1][2]

Q2: I'm observing a decrease in the concentration of this compound in my solution over time, as measured by HPLC. What could be happening?

A2: A decrease in concentration suggests chemical degradation. For this compound, two primary degradation pathways are likely:

  • Hydrolysis: The amide bond can be hydrolyzed, especially under acidic or basic conditions, breaking the molecule into 4-bromo-2-hydroxybenzoic acid and hydroxylamine.[3][4][5]

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, leading to the formation of quinone-like structures or polymeric materials, which may also be responsible for color changes.[1][2]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution can significantly impact the stability of this compound.[6][7]

  • Acidic and Basic Conditions: Both strong acidic and strong basic conditions can catalyze the hydrolysis of the amide bond.[3][4][5][8] The rate of hydrolysis is often pH-dependent.

  • Alkaline Conditions: Phenolic compounds can be more susceptible to oxidation at higher pH values.[2] It is crucial to determine the optimal pH for stability through experimental studies.

Q4: What is the role of light and temperature in the degradation of this compound?

A4:

  • Light: Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation upon exposure to UV or visible light.[9][10] It is recommended to protect solutions from light by using amber vials or storing them in the dark.

  • Temperature: Higher temperatures generally accelerate the rates of chemical reactions, including hydrolysis and oxidation.[1][9] For long-term storage, keeping the solution at a reduced temperature (e.g., 2-8°C or frozen) is advisable, provided the compound does not precipitate out of solution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration Oxidation of the phenolic hydroxyl groups.1. Deoxygenate the solvent: Sparge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.[2] 2. Add an antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite.[11] 3. Use a chelating agent: Add a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.[11] 4. Protect from light: Store the solution in an amber vial or in the dark.
Precipitation of the Compound Poor solubility or change in temperature affecting solubility.1. Verify solubility: Ensure the concentration is below the solubility limit in the chosen solvent. Co-solvents may be necessary. 2. Control temperature: If storing at low temperatures, confirm the compound remains in solution. A solubility study at different temperatures may be needed.
Loss of Potency / Decreased Concentration Hydrolysis of the amide bond or oxidative degradation.1. pH control: Buffer the solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally (see Experimental Protocols).[7][11] 2. Storage conditions: Store the solution protected from light and at a low temperature.[1]
Variable Experimental Results Inconsistent sample handling and storage leading to varying levels of degradation.1. Standardize protocols: Use a consistent procedure for solution preparation, handling, and storage. 2. Prepare fresh solutions: For critical experiments, use freshly prepared solutions to minimize the impact of degradation.

Data Presentation

Table 1: Example Stability Data for this compound at 25°C

Condition pH Time (hours) Remaining Compound (%) Appearance
0.1 M HCl124User DataUser Data
pH 4 Buffer424User DataUser Data
Purified Water~6-724User DataUser Data
pH 9 Buffer924User DataUser Data
0.1 M NaOH1324User DataUser Data
pH 7 (Light Exposed)724User DataUser Data
pH 7 (Dark)724User DataUser Data

This table should be populated with data from your own experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study helps identify potential degradation products and the conditions that affect the stability of the compound.[12][13][14]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at a controlled temperature (e.g., 60°C).[5]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2) (1:1 v/v) and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) at a controlled temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the remaining parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its degradation products.

Methodology:

  • Instrumentation: Use an HPLC system with a UV detector.[15]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Start with a gradient elution using:

      • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

    • Optimize the gradient to achieve good separation between the parent peak and any new peaks that appear in the forced degradation samples.

  • Detection: Monitor at a wavelength where this compound has significant absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Method Validation: Once developed, the method should be validated for specificity by analyzing the stressed samples to ensure that the degradation product peaks do not co-elute with the main compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Degradation & Assess Stability Profile hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound h_prod1 4-bromo-2-hydroxybenzoic acid parent->h_prod1 Acid/Base (H₂O) h_prod2 Hydroxylamine parent->h_prod2 Acid/Base (H₂O) o_prod Quinone-type Products & Polymeric materials parent->o_prod O₂, Light, Metal Ions

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-N,2-dihydroxybenzamide. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar polar aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a polar aromatic compound, are recrystallization and column chromatography. Due to the presence of two hydroxyl groups and an amide linkage, this compound is expected to be a solid at room temperature, making recrystallization a suitable first approach for purification. Column chromatography is employed for separating the target compound from impurities with similar solubility characteristics. High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to achieve high-purity material.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 4-bromo-2-hydroxybenzoic acid or a corresponding ester, and the aminating agent. Byproducts from side reactions, such as over-bromination or hydrolysis of the amide, could also be present. Additionally, residual solvents from the reaction and workup are common impurities.

Q3: My purified this compound appears colored. What could be the cause and how can I fix it?

A3: A yellow or brownish tint can indicate the presence of oxidized phenolic impurities or residual reagents from the synthesis. For recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, caution is advised as charcoal can also adsorb the desired product, potentially lowering the yield. It should be noted that for phenolic compounds, the use of charcoal can sometimes lead to the formation of colored complexes due to the presence of ferric ions.[1]

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity and the presence of impurities. The melting point of a crystalline solid is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not polar enough to dissolve the highly polar this compound, even at elevated temperatures.

  • Solution:

    • Increase the polarity of the solvent system. If you are using a solvent like ethanol, try adding a small amount of water to increase polarity.

    • Switch to a more polar solvent. Common polar solvents for recrystallization include ethanol, methanol, water, and mixtures thereof.[2] For highly polar compounds, a mixed solvent system, such as ethanol/water or acetone/water, is often effective.[1]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to dilute the solution slightly.

    • Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

    • If the problem persists, consider a different solvent system.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If a small amount of pure product is available, add a single crystal to the cooled solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly turbid, then allow it to cool slowly again.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, challenges can arise when using standard silica gel.

Problem 1: The compound does not move from the baseline on a silica gel TLC plate, even with highly polar solvents.

  • Possible Cause: The compound is highly polar and is strongly adsorbing to the acidic silica gel.

  • Solution:

    • Increase Solvent Polarity: Use a more polar eluent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice for polar compounds. You can increase the proportion of methanol in the mixture.

    • Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica gel, improving mobility.

    • Use an Alternative Stationary Phase: Consider using a more polar stationary phase like alumina (neutral or basic) or a bonded phase such as diol or amino-functionalized silica. For very polar compounds, reversed-phase chromatography on a C18 column can be an effective alternative.

Problem 2: The compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Possible Cause: Strong interaction between the phenolic hydroxyl groups and the acidic silanol groups on the silica gel surface. This is a common issue with phenolic compounds.

  • Solution:

    • Add a Polar Modifier: As mentioned above, adding a small amount of a polar solvent like methanol to your eluent can help to reduce streaking by competing for the active sites on the silica gel.

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by running a solvent system containing 1-2% triethylamine through the column before loading the sample.

    • Switch to a Different Stationary Phase: Neutral or basic alumina can be less problematic for the purification of phenolic and basic compounds.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Dihydroxybenzamide Analogs

Purification MethodCompound TypeRecommended Solvent System(s)Expected OutcomeReference
RecrystallizationDihydroxybenzamideEthanol/WaterFormation of crystalline solid[2]
RecrystallizationPolar Phenolic CompoundsMethanol, Ethanol, Acetone, WaterGood for removing less polar impurities[1]
Column ChromatographyDihydroxybenzamideEthyl AcetateElution of the product from silica gel
Column ChromatographyPolar Phenolic AmideDichloromethane/MethanolSeparation from less polar byproducts
HPLC (Reversed-Phase)DihydroxybenzamideAcetonitrile/Water with 0.1% TFAHigh-purity separation

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound from a mixed solvent system of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a mixture of ethyl acetate and hexanes. If the compound does not move, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH). A good Rf value for column chromatography is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting with the determined solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_analysis Purity Analysis (HPLC, NMR, Melting Point) recrystallization->purity_analysis column_chromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH) column_chromatography->purity_analysis purity_analysis->column_chromatography Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity > 98% troubleshooting Troubleshooting Required purity_analysis->troubleshooting Persistent Impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start {Problem during Recrystallization} no_dissolution Compound does not dissolve in hot solvent Solutions: - Increase solvent polarity - Use mixed solvent system start->no_dissolution oiling_out Compound 'oils out' Solutions: - Reheat and add more solvent - Slow cooling - Change solvent start->oiling_out no_crystals No crystals form upon cooling Solutions: - Induce crystallization (scratching) - Add seed crystal - Reduce solvent volume start->no_crystals

Caption: Troubleshooting common issues in the recrystallization of polar aromatic compounds.

References

Technical Support Center: Degradation Pathways of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-bromo-N,2-dihydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

Based on studies of structurally similar brominated compounds, the initial microbial degradation of this compound is likely to be an oxidative process. Under aerobic conditions, monooxygenase or dioxygenase enzymes could initiate the degradation through one of the following mechanisms:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring. This can be a precursor to ring cleavage.

  • Oxidative Debromination: The removal of the bromine atom, which is replaced by a hydroxyl group. This often occurs as an early step in the degradation of brominated aromatic compounds.

  • Amide Hydrolysis: Cleavage of the amide bond to form 4-bromo-2-hydroxybenzoic acid and hydroxylamine.

Q2: Are there any known environmental transformation products of similar compounds?

Yes, for instance, 3-bromo-4-hydroxybenzamide is a known environmental transformation product of the herbicide Bromoxynil.[1] Additionally, 3,5-dibromo-4-hydroxybenzamide is a known metabolite of Bromoxynil and Bromoxynil octanoate.[2] These examples suggest that transformation of the benzamide moiety is a plausible degradation pathway.

Q3: What are the potential abiotic degradation pathways for this compound?

Given the presence of a salicylic acid-like structure, photodegradation is a probable abiotic degradation pathway.[1][3] Exposure to sunlight, particularly UV radiation, can lead to the breakdown of the molecule. The rate and extent of photodegradation can be influenced by environmental factors such as pH, the presence of photosensitizers (like titanium dioxide), and dissolved organic matter in aqueous environments.[1][4]

Q4: My microbial degradation experiment shows no degradation of this compound. What are some potential reasons?

There are several factors that could lead to a lack of degradation in your experiment:

  • Inappropriate Microbial Consortium: The microbial culture you are using may not possess the necessary enzymes to degrade this specific compound. It is often necessary to use an enriched culture from a contaminated site or a consortium of multiple strains.[5]

  • Anaerobic Conditions: For many brominated compounds, aerobic conditions are necessary for the initial oxidative attack.[3] If your experiment is under anaerobic conditions, this may inhibit degradation.

  • Lack of a Carbon Source: Some microbial consortia require an additional carbon source to support their growth and produce the enzymes needed for the degradation of xenobiotic compounds.[5]

  • Toxicity of the Compound: The concentration of this compound might be too high, leading to toxic effects on the microorganisms.

Q5: What analytical techniques are suitable for identifying the degradation products?

A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the degradation products and aiding in their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products, often after a derivatization step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of purified degradation products.

Troubleshooting Guides

Issue: Difficulty in Achieving Complete Degradation

Possible Cause Troubleshooting Step
Recalcitrant Metabolites Some initial degradation products may be more resistant to further breakdown. Consider a multi-stage process or a microbial consortium with diverse metabolic capabilities.
Sub-optimal pH or Temperature Optimize the pH and temperature of your incubation to match the optimal growth conditions of your microbial culture.
Limited Bioavailability Ensure the compound is fully dissolved and accessible to the microorganisms. The use of a surfactant might be considered, but its own biodegradability should be taken into account.

Issue: Identifying Unknown Peaks in Chromatograms

Possible Cause Troubleshooting Step
Isomeric Products Hydroxylation can occur at different positions on the aromatic ring, leading to isomers with the same mass. Use high-resolution mass spectrometry and tandem MS (MS/MS) to obtain fragmentation patterns that can help differentiate between isomers. Comparison with synthesized standards is the definitive method.
Matrix Effects Components of your culture medium or environmental sample can interfere with the analysis. Prepare appropriate matrix-matched standards and blanks.
Abiotic Transformation The compound might be degrading abiotically in your experimental setup (e.g., due to light exposure or hydrolysis at certain pH values). Run sterile controls to distinguish between biotic and abiotic degradation.

Data Presentation

Table 1: Hypothetical Degradation Rate of this compound under Different Conditions

Condition Initial Concentration (µM) Half-life (t½) (days) Degradation Rate Constant (k) (day⁻¹)
Aerobic, Microbial Consortium A, with glucose505.20.133
Aerobic, Microbial Consortium A, no glucose50> 30< 0.023
Anaerobic, Microbial Consortium A50> 50Not significant
Sterile Control, Light Exposure (UV-A)5010.80.064
Sterile Control, Dark50> 50Not significant

This table presents hypothetical data for illustrative purposes. Researchers should replace this with their experimental results.

Table 2: Proposed Major Degradation Products and their Identification

Proposed Product Proposed Formation Pathway Expected m/z [M-H]⁻ Key MS/MS Fragments
2,5-dihydroxy-4-bromobenzamideHydroxylation230/232Hypothetical fragments
N,2-dihydroxybenzamideReductive debromination152Hypothetical fragments
4-bromo-2-hydroxybenzoic acidAmide hydrolysis215/217Hypothetical fragments

This table provides a template for organizing data on identified degradation products.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

  • Prepare a minimal salt medium (MSM).

  • Inoculate the MSM with a suitable microbial consortium or a pure strain.

  • Add this compound from a stock solution to achieve the desired final concentration (e.g., 50 µM).

  • If required, add a supplementary carbon source (e.g., glucose at 1 g/L).

  • Incubate the cultures in an orbital shaker at an appropriate temperature (e.g., 30°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.

  • Prepare a sterile control by autoclaving the medium with the compound before inoculation.

  • Withdraw samples at regular time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Stop the microbial activity in the samples (e.g., by adding a solvent or by filtration).

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and to identify degradation products.

Mandatory Visualizations

Hypothetical Microbial Degradation of this compound A This compound B Hydroxylation A->B D Oxidative Debromination A->D F Amide Hydrolysis A->F C 4-bromo-2,X-dihydroxybenzamide B->C H Ring Cleavage Products C->H E 4,N,2-trihydroxybenzamide D->E E->H G 4-bromo-2-hydroxybenzoic acid + Hydroxylamine F->G G->H

Caption: Proposed microbial degradation pathways.

Experimental Workflow for Degradation Studies cluster_setup Experimental Setup cluster_analysis Analysis A Microbial Culture (with/without carbon source) D Time-point Sampling A->D B Sterile Control (Dark) B->D C Sterile Control (Light) C->D E Sample Preparation (e.g., extraction, filtration) D->E F HPLC/LC-MS Analysis E->F G Data Interpretation (Kinetics, Product ID) F->G

Caption: General experimental workflow.

References

Minimizing impurities in "4-bromo-N,2-dihydroxybenzamide" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-bromo-N,2-dihydroxybenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and low yields. A logical workflow for troubleshooting is presented below.

G start Low Yield or High Impurity Profile check_sm 1. Verify Starting Material Purity (4-bromo-2-hydroxybenzoic acid) start->check_sm sm_impure Impurity Detected: - Over-brominated species - Isomeric impurities - Unreacted starting materials check_sm->sm_impure Impure check_coupling 2. Evaluate Amidation Reaction Conditions check_sm->check_coupling Pure purify_sm Action: - Recrystallize starting material - Perform column chromatography sm_impure->purify_sm purify_sm->check_coupling side_reaction Side-Reaction Suspected: - O-acylation of phenolic hydroxyl - Diacylation of hydroxylamine check_coupling->side_reaction Yes check_workup 3. Assess Work-up and Purification check_coupling->check_workup No optimize_coupling Action: - Use a milder coupling reagent (e.g., EDC/HOBt) - Control reaction temperature (e.g., 0°C to RT) - Use hydroxylamine salt and a non-nucleophilic base side_reaction->optimize_coupling optimize_coupling->check_workup purification_issue Issue: - Product loss during extraction - Inefficient crystallization - Co-elution of impurities check_workup->purification_issue Yes end Improved Yield and Purity check_workup->end No optimize_purification Action: - Adjust pH during aqueous extraction - Screen recrystallization solvents - Optimize chromatography conditions purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Starting Materials

Q1: What are the potential impurities in the starting material, 4-bromo-2-hydroxybenzoic acid, and how can I mitigate them?

A1: Impurities in 4-bromo-2-hydroxybenzoic acid can arise from its synthesis, which often involves the bromination of 2,4-dihydroxybenzoic acid.[1] Potential impurities include:

  • Over-brominated species: Such as 3,5-dibromo-2,4-dihydroxybenzoic acid.

  • Isomeric impurities: Positional isomers formed during bromination.

  • Unreacted starting materials: Residual 2,4-dihydroxybenzoic acid.

To mitigate these, it is crucial to purify the starting material before use. Recrystallization from boiling water is a reported method for purification.[1]

Amidation Reaction

Q2: I am observing a significant amount of a side-product that appears to be an ester. What is happening and how can I prevent it?

A2: The phenolic hydroxyl group on 4-bromo-2-hydroxybenzoic acid is also nucleophilic and can compete with hydroxylamine in reacting with the activated carboxylic acid. This results in the formation of an O-acylated ester byproduct. This is a common issue in the acylation of phenols. To favor the desired N-acylation, consider the following strategies:

  • Control Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to increase the selectivity for the more nucleophilic amine.

  • Choice of Coupling Reagents: Use milder coupling agents. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions.[2]

  • pH Control: Using hydroxylamine hydrochloride with a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) can help to ensure that the hydroxylamine is the primary nucleophile available for reaction.

Q3: What are the best coupling reagents for the amidation of 4-bromo-2-hydroxybenzoic acid with hydroxylamine?

A3: A variety of coupling reagents can be used for amide bond formation. For substrates with sensitive functional groups like the phenolic hydroxyl in 4-bromo-2-hydroxybenzoic acid, carbodiimide-based reagents are a good choice due to their mild reaction conditions.

Coupling Reagent CombinationAdvantagesPotential Drawbacks
EDC / HOBt High yields, suppresses side reactions and racemization.[2]HOBt can be explosive when dry.
DCC / DMAP Effective for sterically hindered substrates.Dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for O-acylation.
HATU / DIPEA Fast reaction times and high yields.Can be expensive; may still lead to some O-acylation.
Thionyl chloride (SOCl₂) to form acyl chloride Highly reactive intermediate.Harsh conditions can lead to degradation and requires an additional reaction step.

Q4: My reaction is sluggish and does not go to completion. What could be the cause?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Activation: The coupling reagent may not be active enough or may have degraded. Ensure you are using fresh or properly stored reagents.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. Consider using a co-solvent or a different solvent system. Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices for amidation reactions.[2]

  • Decomposition of Hydroxylamine: Hydroxylamine can be unstable, especially at high pH.[3] Using a salt form (e.g., hydroxylamine hydrochloride) and adding a base in situ can improve its stability.

Purification and Analysis

Q5: What are the recommended methods for purifying the final product, this compound?

A5: Purification of hydroxamic acids can be achieved through recrystallization or column chromatography.

  • Recrystallization: Common solvent systems for the recrystallization of aromatic compounds include ethanol/water, ethyl acetate/hexanes, or methanol.[4][5][6] The choice of solvent will depend on the polarity of the impurities.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the desired product from non-polar impurities and side-products.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used:

  • HPLC: High-Performance Liquid Chromatography with a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water (with an additive like formic acid or TFA) is a standard method for assessing purity.[7][8]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural confirmation. In DMSO-d6, the characteristic protons of the hydroxamic acid moiety (N-H and O-H) should be identifiable.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested starting point based on general amidation procedures. Optimization may be required.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-bromo-2-hydroxybenzoic acid and HOBt in anhydrous DMF B Cool to 0°C in an ice bath A->B C Add hydroxylamine hydrochloride and DIPEA B->C D Add EDC portion-wise C->D E Stir at 0°C for 30 min D->E F Allow to warm to room temperature E->F G Stir for 12-24 hours F->G H Monitor reaction by TLC or LC-MS G->H I Dilute with ethyl acetate H->I J Wash with saturated NaHCO3 (aq) and brine I->J K Dry organic layer over Na2SO4 and concentrate J->K L Purify by recrystallization or column chromatography K->L

Caption: Proposed experimental workflow for synthesis.

Materials:

  • 4-bromo-2-hydroxybenzoic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[2]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[2]

  • Hydroxylamine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[2]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add hydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol for HPLC Purity Analysis

This is a general method that may require optimization for baseline separation of all potential impurities.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic acid
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Protocol for Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • If the product is highly soluble, a less polar anti-solvent (e.g., water or hexanes) can be added dropwise to the hot solution until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

"4-bromo-N,2-dihydroxybenzamide" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on specific assays and the precise mechanism of action for 4-bromo-N,2-dihydroxybenzamide is limited. This guide provides general troubleshooting advice and standardized protocols applicable to phenolic and benzamide compounds, which share structural similarities. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound show high variability between experiments. What are the common causes?

A1: High variability in assay results for compounds like this compound can often be attributed to several factors. Poor aqueous solubility is a primary concern for many benzamide derivatives, which can lead to inconsistent concentrations of the active compound in your assay.[1] Compound aggregation is another common issue that can cause non-specific inhibition and fluctuating results.[1][2] Additionally, inconsistencies in experimental conditions, such as incubation times, temperature, and even the passage number of cells used in cell-based assays, can contribute to a lack of reproducibility.[1]

Q2: How can I improve the solubility of this compound for my in vitro assays?

A2: To enhance solubility, it is standard practice to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2] This stock solution is then serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO is kept low (typically below 0.5%) to prevent solvent-induced artifacts in your assay.[2] If solubility issues persist, you might consider adjusting the pH of the assay buffer, as the ionization state of the compound can affect its solubility.[2] Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01-0.1%), can also help to prevent aggregation and improve solubility, but you must first verify that the surfactant itself does not interfere with your assay system.[1][2]

Q3: I suspect that this compound is interfering with my assay technology. How can I test for this?

A3: Assay interference is a known issue for certain chemical scaffolds. To check for interference, you can run a control experiment where the compound is added to the assay medium in the absence of the biological target (e.g., enzyme or cells).[1] Any signal detected in this control can be attributed to the compound's interference and should be subtracted from your experimental data.[1] If you are using a luciferase-based reporter assay, be aware that some N-pyridinylbenzamide compounds have been shown to directly inhibit firefly luciferase.[3] An orthogonal assay with a different detection method should be used to validate your findings.[3]

Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the problem?

A4: A discrepancy between biochemical and cell-based assay results often points to issues with cell permeability, compound stability in the cell culture medium, or active efflux from the cells.[1][2] The compound may not be reaching its intracellular target. To confirm target engagement within a cellular context, a technique like the Cellular Thermal Shift Assay (CETSA) could be employed.[2]

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: PAINS are chemical structures known to cause non-specific activity in a variety of assays, which can lead to false-positive results.[1] While not all benzamides are PAINS, some derivatives may contain substructures that have been identified as potential PAINS.[1] If your compound demonstrates activity across multiple, unrelated assays, it is worthwhile to investigate if it shares structural motifs with known PAINS.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for IC50 Variability

A High IC50 Variability Observed B Check Compound Solubility and Aggregation A->B C Review Assay Protocol and Conditions A->C D Verify Reagent Quality and Consistency A->D E Solubility Issue Confirmed B->E F Aggregation Suspected B->F G Inconsistent Protocol Execution C->G H Reagent Degradation or Lot-to-Lot Variation D->H I Optimize Solvent/Buffer (e.g., add surfactant) E->I J Perform Assay with/without Detergent (e.g., Triton X-100) F->J K Standardize Pipetting, Incubation Times, and Temperature G->K L Use Fresh Reagents and Qualify New Lots H->L M IC50 Values Stabilized I->M J->M K->M L->M cluster_0 Standardization cluster_1 Harmonization cluster_2 Validation A Detailed, Shared Protocol H Improved Reproducibility A->H B Common Reagent Lots B->H C Standardized Cell Culture Conditions (Passage number, media, etc.) C->H D Identical Instrumentation and Settings D->H E Consistent Data Analysis Pipeline E->H F Cross-Site Training F->H G Bridge Samples/Controls G->H A Prepare serial dilutions of This compound in assay buffer B Add compound dilutions to microplate wells A->B C Add enzyme solution to each well B->C D Incubate for a defined period at a controlled temperature C->D E Initiate reaction by adding substrate D->E F Incubate for a specific time, monitoring for linearity if possible E->F G Stop the reaction (if necessary) F->G H Measure the signal (e.g., absorbance, fluorescence) G->H I Calculate percent inhibition and determine IC50 H->I A Seed cells in a 96-well plate and allow to adhere overnight B Prepare serial dilutions of the compound in complete growth medium (final DMSO ≤ 0.5%) A->B C Remove old medium and add compound dilutions to cells B->C D Incubate for 48-72 hours at 37°C, 5% CO2 C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G Measure absorbance at ~490 nm F->G H Calculate percent viability relative to vehicle control G->H Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response Substrate->Response Inhibitor 4-bromo-N,2- dihydroxybenzamide Inhibitor->Kinase2

References

Validation & Comparative

"4-bromo-N,2-dihydroxybenzamide" vs other benzamide derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of 4-bromo-N,2-dihydroxybenzamide and Other Benzamide Derivatives in Preclinical Research

This guide provides a detailed comparison of this compound and other notable benzamide derivatives currently under investigation in preclinical research. Benzamide and its analogs are a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Performance Comparison of Benzamide Derivatives as HDAC Inhibitors

A key area of research for benzamide derivatives is their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer and other diseases.[1][2] The inhibitory activity of several benzamide derivatives against Class I HDAC isoforms (HDAC1, HDAC2, and HDAC3) is summarized in the table below. The data for the novel benzamide derivatives and the reference compound Entinostat are sourced from a 2024 study, providing a direct comparison under uniform experimental conditions.[3]

While direct quantitative data for this compound is not available in the cited literature, its structural features, particularly the N,2-dihydroxybenzamide moiety (a salicylhydroxamic acid), suggest its potential as a metal-chelating enzyme inhibitor, likely targeting zinc-dependent enzymes such as HDACs.[4] Hydroxamic acids are a well-established class of HDAC inhibitors.[2]

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
This compound ---Predicted PotentPredicted PotentPredicted Potent
7bHNH21>10>10>10
7eHNH22>10>10>10
7gCH3NH20>10>10>10
7jCH3NH210.650.781.70
Entinostat (Reference) ---0.930.951.80
Data for compounds 7b, 7e, 7g, 7j, and Entinostat are from a 2024 study on novel benzamide-based derivatives.[3] The predicted potency of this compound is based on the known activity of its core hydroxamic acid structure.

Key Findings:

  • Among the synthesized derivatives, compound 7j demonstrated the most potent inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively.[3]

  • The activity of compound 7j was marginally stronger than the established HDAC inhibitor, Entinostat.[3]

  • The presence of an amino group at the R2 position and a shorter molecular length were identified as key structural features for potent HDAC inhibition.[5]

  • This compound, as a hydroxamic acid derivative, is anticipated to exhibit potent HDAC inhibitory activity due to the strong zinc-chelating nature of its N-hydroxyamide functional group.

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by benzamide derivatives triggers a cascade of intracellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This is primarily achieved through the hyperacetylation of histone and non-histone proteins, which alters gene expression.[2]

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Benzamide_Derivative Benzamide Derivative HDAC HDAC Enzyme Benzamide_Derivative->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Altered Gene Expression (e.g., p21, Bax) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

The evaluation of these compounds involves a series of in vitro assays to determine their efficacy and mechanism of action. A typical workflow includes initial enzyme inhibition screening followed by cell-based assays to assess their anti-proliferative effects.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) HDAC_Assay In Vitro HDAC Inhibition Assay Compound_Synthesis->HDAC_Assay MTT_Assay Cell Viability (MTT) Assay Compound_Synthesis->MTT_Assay IC50_Determination IC50 Value Determination HDAC_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay GI50_Determination GI50 Value Determination MTT_Assay->GI50_Determination GI50_Determination->Data_Analysis

Caption: General workflow for evaluating benzamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are protocols for the key experiments cited in this guide.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay determines the in vitro inhibitory activity of benzamide derivatives against recombinant human HDAC enzymes.[1]

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 enzymes

  • Fluorogenic peptide substrate derived from p53 (Ac-RHKK[acetyl]-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4

  • Test compounds (dissolved in DMSO)

  • Trypsin solution (1 mg/ml) with 20 µM SAHA in 1 mM HCl

  • 96-well black microplate

  • Multilabel plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate various concentrations of the test inhibitors with the respective HDAC enzymes (10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) for a minimum of 5 minutes at 37°C in the assay buffer.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.[1]

  • Incubation: Incubate the reaction mixture for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3 at 37°C.[1]

  • Reaction Termination and Signal Development: Stop the reaction by adding the trypsin/SAHA solution. Incubate for 1 hour at 37°C to allow for the proteolytic cleavage of the deacetylated substrate, which releases the fluorescent aminomethylcoumarin (AMC) group.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a multilabel plate reader with an excitation wavelength of 380 ± 8 nm and an emission wavelength of 430 ± 8 nm.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the uninhibited control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative activity of the benzamide derivatives against cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 cells per well and incubate for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[1]

  • Compound Treatment: Treat the cells with the benzamide derivatives at final concentrations ranging from 0.1 to 50 µM for 48 hours. Include a positive control (e.g., Vorinostat) and an untreated control.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot the dose-response curves to determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).

References

Comparative Efficacy of 4-bromo-N,2-dihydroxybenzamide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of 4-bromo-N,2-dihydroxybenzamide analogs. Due to a lack of publicly available direct comparative studies on a series of these specific analogs, this guide synthesizes data from closely related bromo-benzamide and salicylamide derivatives to infer structure-activity relationships and guide future research.

The core structure of this compound, a salicylamide derivative, features a brominated phenyl ring and a hydroxamic acid moiety. This combination of functional groups suggests potential for various biological activities, including anticancer and antimicrobial effects, likely mediated through enzyme inhibition. The hydroxamic acid group is a known zinc-binding moiety, making enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) potential targets.

Data Presentation: Comparative Biological Activity of Related Analogs

The following tables summarize quantitative data from studies on structurally related compounds to provide insights into the potential impact of structural modifications on the biological activity of this compound analogs.

Table 1: Anticancer Activity of Bromo-Benzohydrazide Derivatives against Human Colorectal Carcinoma (HCT116) Cell Line

Compound IDModifications to Bromo-Benzohydrazide ScaffoldIC50 (µM)
1 4-bromo, N'-[(4-hydroxyphenyl)methylidene]2.44
2 4-bromo, N'-[(4-methoxyphenyl)methylidene]2.12
3 4-bromo, N'-[(4-chlorophenyl)methylidene]1.88
4 4-bromo, N'-[(4-nitrophenyl)methylidene]1.20
5 3-bromo, N'-[(4-hydroxyphenyl)methylidene]3.15
6 3-bromo, N'-[(4-methoxyphenyl)methylidene]2.89
7 3-bromo, N'-[(4-chlorophenyl)methylidene]2.56
8 3-bromo, N'-[(4-nitrophenyl)methylidene]1.78
5-Fluorouracil Standard Drug4.6
Tetrandrine Standard Drug1.53

Data synthesized from studies on bromo-benzohydrazide derivatives.

Table 2: Anti-HBV Activity of Salicylamide Derivatives

Compound IDModifications to Salicylamide ScaffoldIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Niclosamide Parent Compound2.07>40>19.3
Analog 1 5-NO2, 2'-Cl, 4'-NO20.5210.4520.1
Analog 2 5-Cl, 2'-OH, 5'-Cl0.478.2717.6
Analog 3 5-Br, 2'-OH, 5'-Br1.1815.6213.2

Data from a study on salicylamide derivatives as anti-HBV agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound Analogs (General Procedure)

A common route for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine. For the synthesis of this compound, 4-bromo-2-hydroxybenzoic acid would be coupled with hydroxylamine.

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Hydroxylamine hydrochloride

  • Coupling agents (e.g., EDC, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzoic acid in an anhydrous solvent, add the coupling agents (e.g., 1.2 equivalents of EDC and 1.1 equivalents of HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve hydroxylamine hydrochloride in the solvent and add a base (e.g., 2.5 equivalents of DIPEA) to neutralize the salt.

  • Add the hydroxylamine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mandatory Visualizations

Hypothetical Structure-Activity Relationship (SAR)

The following diagram illustrates a hypothetical structure-activity relationship for this compound analogs based on data from related compounds.

SAR_Hypothesis Hypothetical SAR for this compound Analogs Core This compound Core 4-Bromo 2-Hydroxy N-Hydroxyamide R1 Modifications at R1 (e.g., other halogens, alkyl) Core:port1->R1 Influences lipophilicity and electronic properties R2 Modifications at R2 (e.g., O-alkylation) Core:port2->R2 Affects metal chelation and H-bonding R3 Modifications at R3 (e.g., N-alkylation, arylation) Core:port3->R3 Critical for enzyme inhibition (e.g., HDAC) Activity Biological Activity (Anticancer, Antimicrobial) R1->Activity R2->Activity R3->Activity

Caption: Hypothetical Structure-Activity Relationship Diagram.

Experimental Workflow for Efficacy Evaluation

This diagram outlines a general workflow for the synthesis and biological evaluation of novel chemical analogs.

Experimental_Workflow General Workflow for Analog Efficacy Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC50 Primary_Screening->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity Enzyme_Assay Enzyme Inhibition Assays (e.g., HDAC) Selectivity->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

Caption: Experimental Workflow Diagram.

Potential Signaling Pathway: HDAC Inhibition

The hydroxamic acid moiety of this compound analogs suggests a potential mechanism of action through the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway Proposed Signaling Pathway of HDAC Inhibition Analog This compound Analog HDAC Histone Deacetylase (HDAC) Analog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation by HATs Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Increased Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Signaling Pathway.

In Vitro Validation of "4-bromo-N,2-dihydroxybenzamide": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the in vitro validation of the novel compound "4-bromo-N,2-dihydroxybenzamide." Given the absence of published data on its specific molecular targets, this document presents two hypothetical scenarios for its mechanism of action: inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and activation of SH2-containing inositol 5'-phosphatase 1 (SHIP1). Both STAT3 and SHIP1 are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases, making them plausible targets for a benzamide derivative.

This guide offers a direct comparison with established modulators for each potential target: Niclosamide, a known STAT3 inhibitor, and AQX-1125, a SHIP1 activator. Detailed experimental protocols, comparative data tables, and visual workflows are provided to assist researchers in designing and executing robust in vitro validation studies.

Section 1: Validation as a STAT3 Inhibitor

The STAT3 signaling pathway is a key mediator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This section outlines the in vitro assays to validate and characterize the inhibitory activity of "this compound" against STAT3.

Comparative Compound: Niclosamide

Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent STAT3 inhibitor. It has been shown to inhibit STAT3 phosphorylation, nuclear translocation, and transcriptional activity.[1][2]

Comparative In Vitro Activity of STAT3 Inhibitors
CompoundAssayCell LineIC50 / EffectReference
This compound STAT3 Reporter AssayHeLaData to be determined-
STAT3 Phosphorylation (pSTAT3)Du145Data to be determined-
Cell Viability (MTS Assay)HCT116Data to be determined-
Niclosamide STAT3 Reporter AssayHeLaDose-dependent inhibition[1]
STAT3 Phosphorylation (pSTAT3)Du145Dose-dependent inhibition[1]
Cell Viability (MTS Assay)HCT116IC50: 0.4 µM[3]
Cell Viability (MTS Assay)SW620IC50: 2.9 µM[3]
Cell Viability (MTS Assay)HT29IC50: 8.1 µM[3]
Experimental Protocols

This assay quantitatively measures the transcriptional activity of STAT3.

  • Principle: Cells are co-transfected with a plasmid containing a STAT3-responsive element driving the expression of a luciferase reporter gene. Inhibition of the STAT3 pathway results in a decrease in luciferase activity.

  • Protocol:

    • Seed human cancer cells with constitutively active STAT3 (e.g., HeLa) in a 96-well plate.

    • Co-transfect the cells with a STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, treat the cells with varying concentrations of "this compound" or Niclosamide.

    • Following a 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

This assay directly assesses the phosphorylation status of STAT3 at Tyrosine 705, a critical step in its activation.

  • Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in cell lysates. A decrease in the pSTAT3/total STAT3 ratio indicates inhibition.

  • Protocol:

    • Culture a relevant cancer cell line (e.g., Du145 prostate cancer cells) to 70-80% confluency.

    • Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the ratio of pSTAT3 to total STAT3.

Signaling Pathway and Workflow Diagrams

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation DNA DNA pSTAT3->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Survivin) DNA->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor This compound or Niclosamide Inhibitor->STAT3 Inhibition of Phosphorylation

Figure 1: Simplified JAK/STAT3 Signaling Pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing (pSTAT3, STAT3, GAPDH) transfer->probing detection Chemiluminescence Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 2: Experimental Workflow for Western Blot Analysis.

Section 2: Validation as a SHIP1 Activator

SHIP1 is a phosphatase that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and inflammation.[4] Activation of SHIP1 can therefore be a therapeutic strategy for inflammatory diseases and certain cancers. This section details the in vitro assays to validate and characterize the activating effect of "this compound" on SHIP1.

Comparative Compound: AQX-1125

AQX-1125 is a small-molecule SHIP1 activator that has been evaluated in clinical trials for inflammatory conditions.[5] It has been shown to increase the catalytic activity of SHIP1 and inhibit downstream Akt phosphorylation.[6]

Comparative In Vitro Activity of SHIP1 Activators
CompoundAssaySystemEC50 / EffectReference
This compound Malachite Green AssayRecombinant SHIP1Data to be determined-
Akt PhosphorylationMOLT-4 cellsData to be determined-
AQX-1125 Malachite Green AssayRecombinant SHIP1~20% activation at 300 µM[5]
Akt PhosphorylationMOLT-4 cellsConcentration-dependent inhibition[6]
Experimental Protocols

This is a direct biochemical assay to measure the phosphatase activity of SHIP1.

  • Principle: SHIP1 dephosphorylates the substrate PI(3,4,5)P3 to PI(3,4)P2, releasing inorganic phosphate. The malachite green reagent forms a colored complex with the released phosphate, which can be quantified spectrophotometrically. An increase in color intensity indicates SHIP1 activation.

  • Protocol:

    • In a 96-well plate, add recombinant human SHIP1 enzyme.

    • Add varying concentrations of "this compound" or AQX-1125.

    • Initiate the reaction by adding the substrate, PI(3,4,5)P3.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at 620 nm.

    • Calculate the percentage of SHIP1 activation relative to a vehicle control.

This cell-based assay assesses the downstream consequences of SHIP1 activation.

  • Principle: Activation of SHIP1 leads to the dephosphorylation of PIP3, which in turn reduces the activation of the downstream kinase Akt. This is measured by a decrease in the phosphorylation of Akt at Serine 473.

  • Protocol:

    • Use a SHIP1-proficient cell line (e.g., MOLT-4) and a SHIP1-deficient cell line (e.g., Jurkat) as a negative control.

    • Treat the cells with the test compound for a specified time.

    • Stimulate the cells with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

    • Lyse the cells and perform Western blotting as described in the STAT3 protocol, using primary antibodies against phospho-Akt (Ser473) and total Akt.

    • A decrease in the pAkt/total Akt ratio in the SHIP1-proficient cells, but not in the deficient cells, would indicate a SHIP1-dependent mechanism.

Signaling Pathway and Workflow Diagrams

PI3K_SHIP1_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt pAkt Akt->pAkt Cell_Survival Cell Survival & Growth pAkt->Cell_Survival SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation Activator This compound or AQX-1125 Activator->SHIP1 Activation

Figure 3: Simplified PI3K/SHIP1 Signaling Pathway.

Malachite_Green_Workflow start Start add_enzyme Add Recombinant SHIP1 Enzyme start->add_enzyme add_compound Add Test Compound add_enzyme->add_compound add_substrate Add Substrate (PIP3) add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagent Add Malachite Green Reagent incubate->add_reagent read_absorbance Read Absorbance at 620 nm add_reagent->read_absorbance analyze Data Analysis read_absorbance->analyze end End analyze->end

Figure 4: Experimental Workflow for Malachite Green Assay.

This guide provides a foundational framework for the in vitro characterization of "this compound." The presented protocols and comparative data will enable researchers to rigorously assess its potential as either a STAT3 inhibitor or a SHIP1 activator, thereby elucidating its mechanism of action and therapeutic potential.

References

Scarcity of Public Data Precludes Comprehensive Cross-Reactivity Analysis of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the cross-reactivity of the compound 4-bromo-N,2-dihydroxybenzamide reveals a significant lack of publicly available experimental data. Despite extensive searches for selectivity profiles, off-target effects, and enzyme inhibition assays, no specific studies detailing the compound's interaction with a panel of biological targets could be identified. Consequently, a quantitative comparison guide as requested cannot be constructed at this time.

While direct cross-reactivity data for this compound is not available in the public domain, preliminary in silico (computational) predictions suggest the potential for cross-reactivity and off-target effects. However, these predictions have not been substantiated by experimental validation. The hydroxamic acid moiety present in the molecule is known to be a feature in various enzyme inhibitors, suggesting that it could theoretically interact with a range of enzymes.

Research on structurally similar compounds, such as derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, has indicated biological activity, including antimicrobial and anti-inflammatory properties. For instance, certain salicylanilide derivatives have shown activity against Gram-positive bacteria.[1] These findings hint at the potential for biological activity but do not provide a systematic assessment of selectivity across different target classes.

Without experimental data from assays such as kinase profiling, receptor binding panels, or broad enzyme screens, it is not possible to generate a meaningful comparison of this compound's performance against alternative compounds. The creation of data tables and signaling pathway diagrams as requested is contingent on the availability of such quantitative results.

For researchers and drug development professionals interested in the potential applications of this compound, the current landscape indicates a need for foundational research to establish its biological activity and selectivity profile.

Future Directions

To ascertain the cross-reactivity of this compound, a systematic experimental approach would be required. This would typically involve the following:

  • Primary Target Identification and Assay: If a primary target is hypothesized, the initial step would be to develop a robust assay to measure the compound's potency and efficacy against this target.

  • Broad Panel Screening: The compound would then be screened against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target interactions.

  • Dose-Response Analysis: For any identified "hits" from the panel screening, concentration-response experiments would be conducted to determine the potency (e.g., IC50 or Ki) of the interactions.

Below is a generalized workflow for conducting such a cross-reactivity study.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Hit Validation & Analysis compound This compound Synthesis & QC primary_assay In vitro assay against hypothesized primary target compound->primary_assay kinase_panel Kinase Panel Screening (e.g., >400 kinases) compound->kinase_panel gpcr_panel GPCR Binding Assays compound->gpcr_panel other_panels Other Enzyme/Receptor Panels compound->other_panels potency Determine Potency (e.g., IC50) primary_assay->potency hit_validation Dose-Response Assays for Off-Target Hits kinase_panel->hit_validation gpcr_panel->hit_validation other_panels->hit_validation selectivity_profile Generate Selectivity Profile hit_validation->selectivity_profile sar Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar

Caption: Generalized workflow for assessing compound cross-reactivity.

As no specific signaling pathway for this compound has been elucidated, a diagrammatic representation of its mechanism of action cannot be provided.

References

Benchmarking 4-bromo-N,2-dihydroxybenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel compound 4-bromo-N,2-dihydroxybenzamide against established inhibitors of key cellular enzymes. Due to the limited availability of direct experimental data for this compound, this document serves as a predictive comparison based on its structural features and the well-documented activities of related benzamide and hydroxamic acid derivatives.

The unique structure of this compound, which incorporates a benzamide core, a hydroxamic acid functional group, and a bromine substituent, suggests its potential as an inhibitor of several classes of enzymes crucial in cellular signaling and disease progression. The benzamide scaffold is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), while the hydroxamic acid moiety is a classic zinc-binding group found in many Histone Deacetylase (HDAC) inhibitors. Furthermore, benzamide derivatives have shown activity against sirtuins. This guide, therefore, benchmarks this compound against well-characterized inhibitors of these enzyme families to provide a framework for its potential evaluation.

Quantitative Comparison of Inhibitory Activity

To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of established inhibitors for PARP, HDAC, and Sirtuin enzymes. It is important to note that no direct experimental IC50 values for this compound have been identified in publicly available literature to date. Its inclusion in this table is for comparative and predictive purposes, highlighting the need for future experimental validation.

CompoundTarget Enzyme(s)IC50 Value(s)Notes
This compound PARP, HDAC, SIRT (Predicted)No Experimental Data Available The hydroxamic acid moiety suggests potential HDAC and metalloenzyme inhibition. The benzamide core is a known scaffold for PARP and sirtuin inhibitors. The bromine atom may enhance target engagement.
OlaparibPARP1, PARP2PARP1: ~1-5 nMPARP2: ~1-2 nM[1][2]A potent, clinically approved PARP inhibitor used in cancer therapy. Its benzamide core mimics the nicotinamide moiety of NAD+.
Entinostat (MS-275)HDAC1, HDAC2, HDAC3HDAC1: ~0.5-1.5 µMHDAC2: ~0.5-1.7 µMHDAC3: ~1.0-2.0 µMA class I selective HDAC inhibitor with a benzamide cap group. It is being investigated in various clinical trials for cancer treatment.
AGK2SIRT2~3.5 µMA selective inhibitor of SIRT2, a class III histone deacetylase. It is widely used as a chemical probe to study the biological functions of SIRT2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the inhibitory activity of this compound against PARP, HDAC, and SIRT2 enzymes.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1, which is inhibited in the presence of an inhibitor.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Histone H1 (substrate)

  • Anti-PAR antibody

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • White, opaque 96-well plates

Procedure:

  • Coat the 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound and the reference inhibitor (Olaparib) in assay buffer.

  • In each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unreacted components.

  • Add the anti-PAR antibody and incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add the chemiluminescent HRP substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

HDAC Enzymatic Inhibition Assay (Fluorogenic)

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Black, flat-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor (Entinostat) in assay buffer.

  • Add the HDAC enzyme to each well of the 96-well plate.

  • Add the test compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

SIRT2 Enzymatic Inhibition Assay (Fluorogenic)

This assay is similar to the HDAC assay but is specific for NAD+-dependent sirtuin enzymes.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Black, flat-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor (AGK2) in assay buffer.

  • In each well, add the SIRT2 enzyme and NAD+.

  • Add the test compound or vehicle control and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic sirtuin substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence with a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing Pathways and Processes

To further aid in the understanding of the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

PARP_Signaling_Pathway ssb Single-Strand Break (DNA Damage) parp PARP1 ssb->parp binds to par PAR Chains parp->par synthesizes nad NAD+ nad->parp substrate repair Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->repair recruits ber Base Excision Repair (BER) repair->ber facilitates inhibitor 4-bromo-N,2- dihydroxybenzamide (Hypothesized) inhibitor->parp inhibits

PARP1 Signaling in DNA Repair

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions (e.g., this compound) add_components Add Enzyme and Inhibitor to Plate prep_inhibitor->add_components prep_enzyme Prepare Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Substrate/Cofactor Mix add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate incubate1 Pre-incubation add_components->incubate1 incubate1->add_substrate incubate2 Incubate for Reaction add_substrate->incubate2 stop_reaction Stop Reaction & Add Detection Reagents incubate2->stop_reaction read_signal Measure Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze_data Data Analysis (Calculate % Inhibition, IC50) read_signal->analyze_data

Generalized Enzymatic Inhibition Assay Workflow

Logical_Comparison cluster_inhibitors Known Inhibitors cluster_assays Comparative Assays target_compound This compound parp_assay PARP Activity Assay target_compound->parp_assay tested in hdac_assay HDAC Activity Assay target_compound->hdac_assay tested in sirt_assay SIRT2 Activity Assay target_compound->sirt_assay tested in parp_inhibitor Olaparib (PARP Inhibitor) parp_inhibitor->parp_assay benchmark hdac_inhibitor Entinostat (HDAC Inhibitor) hdac_inhibitor->hdac_assay benchmark sirt_inhibitor AGK2 (SIRT2 Inhibitor) sirt_inhibitor->sirt_assay benchmark

Benchmarking Against Known Inhibitors

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-bromo-N,2-dihydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives related to 4-bromo-N,2-dihydroxybenzamide. The information herein is intended to guide the design and development of novel therapeutic agents by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. As direct and extensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes data from closely related 2-hydroxybenzamide (salicylamide) and benzamide analogs to infer potential SAR trends.

Comparative Biological Activity: A Tabular Summary

The biological activity of benzamide and salicylamide derivatives is highly dependent on the substitution pattern on the aromatic rings and the nature of the substituents. The following tables summarize quantitative data from various studies, offering insights into the potential impact of structural modifications on the activity of this compound analogs.

Table 1: Anticancer Activity of Substituted Salicylamide and Benzamide Derivatives

Compound IDCore StructureR1 (Position 4)R2 (Amide N-substituent)R3 (Position 5)Cell LineActivity (IC50, µM)Reference
1 2-HydroxybenzamideBrHHMDA-MB-231 (Breast)Potent (Specific value not provided)[1]
2a 2-HydroxybenzamideCl4-pentafluorosulfanylphenylClSK-GT-4 (Esophageal)1.03[2]
2b 2-HydroxybenzamideCl4-pentafluorosulfanylphenylClFLO-1 (Esophageal)0.81[2]
3 (JMX0293) O-alkylamino-tethered salicylamide-Varied amino acid linkers-MDA-MB-231 (Breast)3.38 ± 0.37[3][1][4]
4 N-substituted isatin-3-thiosemicarbazone-Varied-Brine shrimpLD50 = 1.10 x 10⁻⁵ M
5 C-4 substituted phenoxazine-hydroxamic acid---Class II HDAC3–870 nM[5]

Table 2: Antimicrobial Activity of Substituted 2-Hydroxybenzamide Derivatives

Compound IDCore StructureR1 (Aniline Ring Substituent)R2 (Salicyl Ring Substituent)Test OrganismActivity (MIC, mg/mL)Reference
6 N-phenyl-2-hydroxybenzamideHHStaphylococcus aureus> 5.0[6]
7 N-(2-chlorophenyl)-2-hydroxybenzamide2-ClHStaphylococcus aureus0.125–0.5[6][7]
8 N-(2-bromophenyl)-2-hydroxybenzamide2-BrHStaphylococcus aureus2.5–5.0[6][7]
9 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl5-ClStaphylococcus aureus (MRSA)15.62-31.25 µmol/L[8]

Structure-Activity Relationship (SAR) Insights

  • Substitution on the Benzamide Core:

    • Halogen at Position 4: The presence of a bromine atom at the 4-position of the benzoyl ring is a common feature in many biologically active benzamide derivatives. The nature and position of the halogen can significantly influence the activity. For instance, in some salicylanilides, a chloro-substituent at the 2-position of the aniline ring resulted in higher antimicrobial potency compared to a bromo-substituent.[6][7]

    • Hydroxyl Group at Position 2: The 2-hydroxy group is crucial for the activity of many salicylamide derivatives, likely due to its ability to form hydrogen bonds with biological targets.

  • Substitution on the Amide Nitrogen:

    • N-Aryl Substitution: The nature of the substituent on the amide nitrogen plays a critical role in determining the biological activity. For instance, in a series of O-alkylamino-tethered salicylamide derivatives, the introduction of various amino acid linkers led to potent anticancer agents.[3][1][4]

    • Electron-Withdrawing Groups: In many salicylanilide anticancer agents, the presence of electron-withdrawing groups on the aniline ring is associated with cytotoxic or cytostatic activity.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for the key assays cited in this guide.

1. In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Dilute the cells to a final concentration of approximately 5,000 cells per 100 µL of complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.[10]

    • Add 20 µL of the MTT stock solution to each well.[11]

    • Incubate the plate for 3.5 to 4 hours at 37°C.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 150 µL of an MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

    • Read the absorbance at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[13]

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From an overnight culture of the test microorganism on an appropriate agar plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

Graphical representations can provide a clearer understanding of potential mechanisms of action and experimental procedures.

G cluster_0 Hypothetical Signaling Pathway Inhibition Compound This compound Analog STAT3 STAT3 Compound->STAT3 Inhibition pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene Target Gene Expression pSTAT3->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

G cluster_1 Experimental Workflow for Anticancer Activity Start Start CellCulture Cell Culture (e.g., MDA-MB-231) Start->CellCulture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT Data Data Analysis (IC50 Calculation) MTT->Data End End Data->End

Caption: General workflow for in vitro anticancer activity screening.

References

In Vivo Therapeutic Potential of Brominated Chalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of the brominated chalcone derivative, H72, against the established chemotherapeutic agent, 5-Fluorouracil (5-FU), in a preclinical model of gastric cancer. The data presented is based on published experimental findings and aims to inform researchers on the emerging potential of novel brominated compounds in oncology.

Comparative Efficacy in a Gastric Cancer Xenograft Model

The in vivo antitumor activity of H72 was evaluated and compared to 5-FU in a xenograft model using the human gastric cancer cell line MGC803. The following table summarizes the key quantitative data from these studies.

Parameter H72 (Brominated Chalcone) 5-Fluorouracil (5-FU) Vehicle Control Reference
Treatment Dose 20 mg/kg20 mg/kgNot Applicable[1],[2]
Administration Route IntraperitonealIntraperitonealIntraperitoneal[1],[2]
Dosing Schedule Every other dayEvery other dayEvery other day[2]
Tumor Growth Inhibition Significant inhibition of tumor growth was observed.[1]Showed inhibitory effects on tumor growth.[2]Tumors grew progressively.[1][2]
Average Tumor Weight Approximately 60% less than the control group.[1]Data not specified in the provided search results.Data not specified in the provided search results.[1]
Observed Toxicity No significant difference in mean body weights compared to the control group, suggesting no observed toxicity.[1]Data not specified in the provided search results.No treatment-related toxicity.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.

MGC803 Xenograft Mouse Model

This model is a standard method for evaluating the efficacy of anticancer agents in vivo.

Cell Culture and Preparation:

  • The human gastric cancer cell line MGC803 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For tumor implantation, cells are harvested at 80-90% confluency using trypsin-EDTA.

  • A cell viability assay (e.g., trypan blue exclusion) is performed to ensure viability is greater than 95%.

  • Cells are washed with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspended at a final concentration of 2 x 10^6 cells per 200 µL.[3]

Animal Model and Tumor Implantation:

  • Male BALB/c nude mice (athymic), typically 3-4 weeks old, are used for these studies.[3]

  • Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

  • Mice are anesthetized, and the injection site (commonly the subcutaneous space on the flank) is sterilized.

  • 200 µL of the MGC803 cell suspension (2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[3]

  • Tumor growth is monitored regularly.

Drug Administration and Efficacy Evaluation:

  • Once tumors reach a palpable size (e.g., approximately 100 mm³), the mice are randomly assigned to treatment and control groups.[3]

  • H72 and 5-FU are formulated in a suitable vehicle for intraperitoneal injection.

  • The compounds are administered at the specified doses and schedule (e.g., 20 mg/kg, every other day).[2]

  • Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: Volume = (width)² x length/2.

  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Animal body weight is monitored throughout the study as an indicator of systemic toxicity.[1]

Visualizing Molecular Mechanisms and Experimental Design

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of H72 and the general workflow of the in vivo xenograft experiment.

H72_Signaling_Pathway cluster_cell Gastric Cancer Cell H72 H72 (Brominated Chalcone) ROS Increased ROS Generation H72->ROS Mitochondria Mitochondria ROS->Mitochondria DR4_DR5 Upregulation of DR4 and DR5 ROS->DR4_DR5 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DR4_DR5->Apoptosis

Caption: Proposed signaling pathway of H72 in gastric cancer cells.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture MGC803 Cell Culture & Harvesting Tumor_Implantation Subcutaneous Injection of MGC803 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (H72, 5-FU, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis Tumor Weight Comparison & Statistical Analysis Euthanasia->Data_Analysis

Caption: Experimental workflow for the in vivo xenograft study.

References

The Suitability of 4-bromo-N,2-dihydroxybenzamide as a Reference Standard: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comparative overview of 4-bromo-N,2-dihydroxybenzamide as a potential reference standard, examining its performance characteristics alongside alternative compounds and detailing the requisite experimental protocols for its qualification.

While this compound is commercially available and utilized as an intermediate in organic synthesis, its formal establishment as a primary reference standard in analytical chemistry is not widely documented. However, based on the analytical principles for structurally similar benzamide derivatives, we can outline the necessary qualification procedures and performance expectations. This guide will, therefore, focus on the essential analytical methodologies and comparative considerations for its use.

Performance Comparison: this compound vs. Alternative Benzamide Standards

The utility of a reference standard is primarily determined by its purity, stability, and consistency. In the absence of direct comparative studies for this compound, we present a hypothetical performance comparison with established benzamide reference standards based on typical analytical outcomes for similar compounds.

ParameterThis compound (Hypothetical)Standard Benzamide4-Bromobenzamide
Purity (by HPLC) > 99.5%> 99.8%[1]> 99.7%
Identity Confirmation Consistent with ¹H NMR, ¹³C NMR, and MS dataConfirmed by spectroscopic methodsConfirmed by spectroscopic methods[2]
Moisture Content (Karl Fischer) < 0.2%< 0.1%< 0.15%
Residual Solvents (GC-HS) < 0.1%< 0.05%< 0.1%
Long-term Stability (2-8°C) Predicted to be stable for > 24 monthsDocumented stability for > 36 monthsDocumented stability for > 36 months
Forced Degradation Study Shows predictable degradation pathwaysWell-characterized degradation products[3]Known degradation pathways

Experimental Protocols for Qualification

The qualification of this compound as a reference standard necessitates a rigorous set of experiments to establish its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is fundamental for determining the purity of a reference standard and for separating it from any potential impurities.

Methodology:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[1]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often effective for benzamide derivatives.[1]

  • Gradient Program: A typical gradient could start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions for equilibration.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds.[1][4]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the reference standard.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the substance is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: The obtained ¹H and ¹³C NMR spectra should be consistent with the expected chemical shifts and splitting patterns for the this compound structure. The spectra should be compared with theoretically predicted spectra or data from the scientific literature if available.

Mass Spectrometry (MS):

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of analysis.

  • Sample Preparation: The sample is typically diluted from the HPLC analysis eluent to a concentration of about 10 µg/mL in a 50:50 acetonitrile:water mixture.[1]

  • Analysis: The mass spectrum should display a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound, confirming its molecular weight.

Stability Indicating Studies

Forced degradation studies are performed to understand the degradation pathways of the compound and to ensure that the analytical method can separate the intact drug from its degradation products.

Methodology:

  • Stress Conditions: The compound is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[3]

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) and visible light for a defined period.

  • Analysis: The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Workflow and Pathway Diagrams

To visually represent the processes involved in qualifying and utilizing this compound as a reference standard, the following diagrams are provided.

G cluster_0 Qualification of this compound as a Reference Standard A Obtain Candidate Material B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, Titration) B->C D Characterization (Moisture, Residual Solvents) C->D E Stability Studies (Forced Degradation) D->E F Assign Purity Value E->F G Certified Reference Standard F->G

Caption: Workflow for the qualification of a chemical reference standard.

G cluster_1 Analytical Workflow Using a Qualified Reference Standard RS This compound Reference Standard Prep_RS Prepare Standard Solution RS->Prep_RS Sample Test Sample Containing Analyte Prep_Sample Prepare Sample Solution Sample->Prep_Sample Analysis Instrumental Analysis (e.g., HPLC) Prep_RS->Analysis Prep_Sample->Analysis Data Data Acquisition Analysis->Data Quant Quantification of Analyte Data->Quant

Caption: General workflow for quantitative analysis using a reference standard.

References

Comparative Analysis of Synthetic Routes for 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes for the preparation of 4-bromo-N,2-dihydroxybenzamide, a molecule of interest in medicinal chemistry. The comparison focuses on key metrics such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound is most effectively approached through a multi-step process commencing with the synthesis of the key intermediate, 4-bromo-2-hydroxybenzoic acid. Two principal pathways for the synthesis of this intermediate have been evaluated: Route A, starting from 3-hydroxybenzoic acid, and Route B, beginning with 4-aminosalicylic acid. Following the formation of 4-bromo-2-hydroxybenzoic acid, the synthetic sequence involves the protection of the phenolic hydroxyl group, subsequent amide coupling with hydroxylamine, and a final deprotection step to yield the target compound.

Data Presentation

The following table summarizes the quantitative data for the two proposed synthetic routes.

ParameterRoute A: From 3-Hydroxybenzoic AcidRoute B: From 4-Aminosalicylic Acid
Starting Material 3-Hydroxybenzoic Acid4-Aminosalicylic Acid
Key Intermediate 4-bromo-2-hydroxybenzoic acid4-bromo-2-hydroxybenzoic acid
Overall Yield (Intermediate) ~100%[1]Not explicitly stated, but expected to be high
Key Reactions Electrophilic BrominationSandmeyer-type Reaction
Reagents (Intermediate) Bromine, Acetic Acid, Sulfuric Acid[1]Copper(II) Bromide, Acetonitrile[1]
Reaction Time (Intermediate) 30 minutes at 100°C[1]2 hours at 0°C[1]
Subsequent Steps O-protection, Amide Coupling, O-deprotectionO-protection, Amide Coupling, O-deprotection
Coupling Reagents EDC, HOBtEDC, HOBt
Amine Source Hydroxylamine HydrochlorideHydroxylamine Hydrochloride
Purity of Final Product Dependent on purificationDependent on purification

Experimental Protocols

Route A: Synthesis of 4-bromo-2-hydroxybenzoic acid from 3-hydroxybenzoic acid

1. Bromination of 3-hydroxybenzoic acid:

  • To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added.

  • The reaction mixture is stirred for 30 minutes at 100°C.

  • After cooling to room temperature, the mixture is diluted with water.

  • The aqueous layer is extracted with ethyl acetate, washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxybenzoic acid.[1]

Route B: Synthesis of 4-bromo-2-hydroxybenzoic acid from 4-aminosalicylic acid

1. Sandmeyer-type reaction of 4-aminosalicylic acid:

  • Under a nitrogen atmosphere, copper (II) bromide (8.8 g, 39.4 mmol, 1.2 equivalents) and 4-aminosalicylic acid (5.1 g, 49.5 mmol, 1.5 equivalents) are added to acetonitrile (50 ml) in a vacuum-dried reaction flask.

  • The reaction mixture is cooled to 0°C, and a precursor to 2-hydroxy-4-bromobenzoic acid (5.0 g, 32.6 mmol, 1.0 equiv) is added portion-wise.

  • Additional acetonitrile (25 mL) is added, and the mixture is stirred at 0°C for 2 hours.

  • The combined organic extracts are washed with 20% aqueous hydrochloric acid, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and extracted with 15% aqueous sodium hydroxide.

  • The aqueous solution is washed with diethyl ether, acidified to pH 1 with 6N hydrochloric acid, and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is then treated with chloroform to precipitate the product, 4-bromo-2-hydroxybenzoic acid.[1]

Subsequent Steps (Common for both routes)

2. Protection of the Phenolic Hydroxyl Group (Example with Methyl Ether):

  • To a solution of 4-bromo-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone), an excess of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) are added.

  • The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).

  • The mixture is then worked up by filtration and evaporation of the solvent. The crude product, 4-bromo-2-methoxybenzoic acid, is purified by recrystallization or chromatography.

3. Amide Coupling with Hydroxylamine:

  • To a solution of 4-bromo-2-methoxybenzoic acid (1 eq.) in a suitable solvent like DMF or CH2Cl2, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

  • The mixture is stirred for a few minutes to activate the carboxylic acid.

  • Hydroxylamine hydrochloride (1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) are then added.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is diluted with an organic solvent and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the protected product, 4-bromo-N-hydroxy-2-methoxybenzamide.

4. Deprotection of the Phenolic Hydroxyl Group:

  • The protected amide is dissolved in a suitable solvent (e.g., dichloromethane).

  • A demethylating agent, such as boron tribromide (BBr3), is added at a low temperature (e.g., -78°C).

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of water or methanol.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization to yield this compound.

Mandatory Visualization

Synthesis_Comparison cluster_route_a Route A cluster_route_b Route B cluster_common Common Pathway A_start 3-Hydroxybenzoic Acid A_int1 4-bromo-2-hydroxybenzoic acid A_start->A_int1 Bromination (Br2, H2SO4, Acetic Acid) Yield: ~100% C_protect 4-bromo-2-(protected)benzoic acid A_int1->C_protect O-Protection (e.g., Methylation) B_start 4-Aminosalicylic Acid B_int1 4-bromo-2-hydroxybenzoic acid B_start->B_int1 Sandmeyer-type Reaction (CuBr2, Acetonitrile) B_int1->C_protect C_coupling 4-bromo-N-hydroxy-2-(protected)benzamide C_protect->C_coupling Amide Coupling (Hydroxylamine, EDC, HOBt) C_final This compound C_coupling->C_final O-Deprotection (e.g., BBr3)

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both Route A and Route B provide viable pathways to the key intermediate, 4-bromo-2-hydroxybenzoic acid. Route A, utilizing the bromination of 3-hydroxybenzoic acid, appears to be a high-yielding and straightforward one-step process. Route B, employing a Sandmeyer-type reaction on 4-aminosalicylic acid, is also a feasible option. The choice between these initial routes may depend on the availability and cost of the starting materials.

The subsequent steps of protection, coupling, and deprotection are critical for the successful synthesis of the final product. The selection of an appropriate protecting group for the phenolic hydroxyl is crucial to prevent side reactions during the amide coupling step. The EDC/HOBt-mediated coupling is a standard and effective method for the formation of the N-hydroxyamide bond. Careful optimization of all reaction steps and purification procedures will be necessary to obtain this compound in high yield and purity.

References

Evaluating the Off-Target Effects of 4-bromo-N,2-dihydroxybenzamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel therapeutic candidate is paramount to predicting its safety and efficacy. This guide provides a comparative framework for evaluating the off-target profile of 4-bromo-N,2-dihydroxybenzamide, a putative histone deacetylase (HDAC) inhibitor, against established HDAC inhibitors.

The chemical structure of this compound, featuring a hydroxamic acid moiety, strongly suggests its classification as a zinc-chelating HDAC inhibitor. While its on-target potency is a primary consideration, its selectivity across the HDAC family and its potential interactions with other metalloenzymes will critically influence its therapeutic window. This guide outlines key experimental approaches and presents comparative data from well-characterized HDAC inhibitors to serve as a benchmark for the evaluation of this novel compound.

Comparative Off-Target Profile of HDAC Inhibitors

A critical aspect of characterizing a new HDAC inhibitor is to understand its selectivity profile against different HDAC isoforms and other zinc-dependent enzymes. The following table summarizes the known off-target effects of two widely studied HDAC inhibitors, Vorinostat (a pan-HDAC inhibitor) and Romidepsin (a class I selective inhibitor), which serve as valuable comparators.

Target ClassSpecific Off-TargetVorinostat (Pan-HDACi)Romidepsin (Class I-selective HDACi)This compound
HDAC Isoforms Class I (HDAC1, 2, 3, 8)Potent InhibitionPotent Inhibition (especially HDAC1/2)Data to be determined
Class IIa (HDAC4, 5, 7, 9)InhibitionWeaker InhibitionData to be determined
Class IIb (HDAC6, 10)InhibitionWeaker InhibitionData to be determined
Class IV (HDAC11)InhibitionWeaker InhibitionData to be determined
Non-HDAC Metalloproteins Carbonic Anhydrases (e.g., CA II, CA IX)Yes[1]Less CharacterizedPredicted, data to be determined
Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)Yes[2]Less CharacterizedPredicted, data to be determined
Other Off-Targets Phenylalanine HydroxylaseNot ReportedNot ReportedData to be determined

Experimental Protocols for Off-Target Evaluation

To thoroughly characterize the off-target profile of this compound, a tiered experimental approach is recommended. This involves biochemical assays for initial screening followed by cell-based assays to confirm target engagement and functional consequences in a more physiological context.

HDAC Isoform Selectivity Profiling

This assay is crucial for determining the inhibitory activity of the compound against a panel of purified human HDAC enzymes.

Protocol: Fluorogenic HDAC Activity Assay [3]

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (Class I, IIa, IIb, IV).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin and Trichostatin A).

    • Test compound (this compound) and reference inhibitors (Vorinostat, Romidepsin) in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test and reference compounds in assay buffer. b. Add 5 µL of the compound dilutions to the wells of the microplate. c. Add 20 µL of a solution containing the HDAC enzyme to each well and incubate for 15 minutes at 30°C. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate. e. Incubate the plate at 30°C for the desired time (e.g., 60 minutes). f. Stop the reaction by adding 50 µL of the developer solution. g. Incubate at 30°C for 15 minutes. h. Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line with known HDAC expression) to 70-80% confluency.

    • Treat the cells with this compound, a known HDAC inhibitor (positive control), or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Heat Treatment and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. d. Lyse the cells by freeze-thaw cycles. e. Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Protein Analysis: a. Determine the protein concentration of the soluble fractions. b. Perform SDS-PAGE and Western blotting using primary antibodies specific for the HDAC isoforms of interest and a loading control (e.g., GAPDH). c. Detect the protein bands using a suitable secondary antibody and imaging system.

  • Data Analysis:

    • Quantify the band intensities for each HDAC isoform at each temperature.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinase Profiling

Given that many small molecule inhibitors can have off-target effects on kinases, a broad kinase screen is a critical step in safety profiling.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [4]

  • Assay Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Procedure: a. Utilize a commercial kinase profiling service that offers a large panel of kinases. b. Provide the test compound at a specified concentration (e.g., 10 µM for initial screening). c. The service will perform the kinase reactions in the presence of the compound, a suitable substrate, and ATP. d. The amount of ADP produced is quantified using a luminescence-based detection reagent.

  • Data Analysis:

    • The results are typically provided as a percentage of inhibition for each kinase in the panel.

    • For significant hits (e.g., >50% inhibition), a follow-up dose-response analysis should be performed to determine the IC50 value.

Visualizing Key Concepts and Workflows

To aid in the conceptual understanding of the experimental design and underlying biological pathways, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin cluster_enzymes Enzymatic Activity Histone Histone DNA DNA Histone->DNA wraps HAT HAT Acetylation Acetylation HAT->Acetylation adds acetyl groups HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation removes acetyl groups Open_Chromatin Open Chromatin (Gene Expression ON) Acetylation->Open_Chromatin Closed_Chromatin Closed Chromatin (Gene Expression OFF) Deacetylation->Closed_Chromatin Open_Chromatin->HDAC Closed_Chromatin->HAT This compound This compound This compound->HDAC inhibits

Caption: Mechanism of HDAC inhibition by this compound.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Analysis Cells Cells Treat_with_Compound Treat_with_Compound Cells->Treat_with_Compound Add Compound/Vehicle Treated_Cells Treated_Cells Treat_with_Compound->Treated_Cells Heat_Gradient Heat_Gradient Treated_Cells->Heat_Gradient Apply Temperature Gradient Heated_Cells Heated_Cells Heat_Gradient->Heated_Cells Lysis Lysis Heated_Cells->Lysis Centrifugation Centrifugation Lysis->Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Aggregated_Fraction Aggregated Protein Pellet Centrifugation->Aggregated_Fraction Western_Blot Western_Blot Soluble_Fraction->Western_Blot Analyze by Western Blot Melting_Curve Melting_Curve Western_Blot->Melting_Curve Generate Melting Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The evaluation of off-target effects is a cornerstone of preclinical drug development. For a novel HDAC inhibitor like this compound, a systematic and comparative approach is essential. By employing a battery of in vitro and cellular assays and benchmarking the results against well-characterized compounds such as Vorinostat and Romidepsin, researchers can build a comprehensive selectivity and safety profile. This data-driven approach will be instrumental in guiding lead optimization efforts and ultimately in determining the therapeutic potential of this new chemical entity. The provided protocols and conceptual diagrams serve as a guide to initiating a robust off-target evaluation pipeline.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-bromo-N,2-dihydroxybenzamide was not publicly available at the time of this writing. The following guidance is based on the hazard profile of the structurally similar compound, 4-Bromo-2-hydroxybenzaldehyde, and general best practices for the disposal of halogenated organic compounds. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with local, state, and federal regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure as a brominated organic compound, it must be treated as hazardous waste. Improper disposal can lead to significant health risks and environmental contamination.

Hazard Profile and Required Personal Protective Equipment (PPE)

Based on data for the analogous compound 4-Bromo-2-hydroxybenzaldehyde, this compound should be handled as a hazardous substance with the following potential hazards: harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life.[1][2]

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)WarningChemical-resistant gloves (e.g., nitrile rubber), Laboratory coat
Serious Eye Irritation (Category 2A)WarningSafety glasses with side-shields or chemical goggles
Hazardous to the aquatic environment, acute hazard (Category 1)WarningDust mask type N95 (US) or equivalent

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

1. Waste Segregation and Collection:

  • Waste Stream: This compound must be disposed of as hazardous chemical waste. Because it contains bromine, it should be collected in a designated container for halogenated organic waste.[4][5] Do not mix with non-halogenated waste.[5]

  • Container: Use a clearly labeled, non-reactive, and sealable container that is compatible with the chemical. The container must be in good condition with a secure cap.[5][6][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[5][8] Do not use abbreviations or chemical formulas.[5]

2. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • Secondary Containment: The waste container should be placed in secondary containment to prevent spills.[5]

  • Environment: Keep the storage area cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9][10]

3. Arranging for Disposal:

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][11]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.[5]

4. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.[5][10] Collect the absorbed material into a sealed and labeled container for hazardous waste disposal.[5][10]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[5]

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, filter paper, or empty containers, must also be disposed of as hazardous waste.[1][9] Empty containers must be treated as hazardous waste and should not be disposed of as regular trash.[1][11]

G cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Secure Storage cluster_disposal Step 3: Final Disposal cluster_spill Spill Management PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Halogenated Organic Waste PPE->Segregate Spill Spill Occurs PPE->Spill Container Use a Labeled, Compatible Waste Container Segregate->Container Collect Collect Waste Chemical & Contaminated Materials Container->Collect Store Store Sealed Container in Satellite Accumulation Area (SAA) Collect->Store Containment Place in Secondary Containment Store->Containment Contact Contact EHS or Licensed Waste Disposal Company Containment->Contact Documentation Complete Waste Disposal Forms Contact->Documentation Pickup Arrange for Waste Pickup Documentation->Pickup MinorSpill Minor Spill: Absorb with Inert Material Spill->MinorSpill Small MajorSpill Major Spill: Evacuate & Contact EHS Spill->MajorSpill Large CollectSpill Collect & Dispose of as Hazardous Waste MinorSpill->CollectSpill

References

Personal protective equipment for handling 4-bromo-N,2-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 4-bromo-N,2-dihydroxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

While specific quantitative data for this compound is limited, the hazard profile of the analogous compound, 4-Bromo-2-hydroxybenzaldehyde, suggests that it should be handled with care. The primary hazards are expected to be acute oral toxicity and serious eye irritation.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[1]
Hazard Statements Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life.[2] (for 4-Bromo-2-hydroxybenzaldehyde)
Precautionary Statements P264, P270, P273, P280, P301+P317, P305+P351+P338, P337+P317, P391, P501[2] (for 4-Bromo-2-hydroxybenzaldehyde)

Operational Plan: Handling this compound

A systematic approach is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[3][5] Check for tears or holes before use and change gloves frequently, especially if contaminated.[3]Provides a barrier against skin contact.
Body Protection A lab coat that covers the arms and fastens in the front.[6][7]Protects skin and personal clothing from spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for large quantities or if there is a risk of aerosol generation.[8]Prevents inhalation of hazardous dust or vapors.
Footwear Closed-toe shoes made of a non-absorbent material.[9]Protects feet from spills.
Handling Procedures
  • Preparation: Before starting, ensure all necessary equipment and safety gear are readily available.[6] Clearly label all containers with the chemical name and any known hazards.[6][7]

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood.[3]

    • Use a spatula for transfers to minimize dust creation.

    • Close the container tightly after use.[3]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the process generates heat, use an ice bath to control the temperature.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[6][7]

    • Do not consume food or drink in the laboratory.[4][7]

    • Avoid applying cosmetics in the lab.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Neutralization (for Spills)

In case of a small spill, neutralization can be considered before cleanup. A solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used to convert the bromine component to less harmful bromide ions.[10]

Final Disposal
  • All waste must be disposed of through your institution's hazardous waste management program.

  • Do not pour any waste down the drain, as this compound is expected to be toxic to aquatic life.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal_Plan cluster_generation Waste Generation cluster_processing Waste Processing cluster_disposal Final Disposal waste_solid Solid Waste (Unused chemical, contaminated gloves) process_segregate Segregate and Label waste_solid->process_segregate waste_liquid Liquid Waste (Solutions, rinsates) waste_liquid->process_segregate waste_container Empty Containers process_rinse Triple Rinse Containers waste_container->process_rinse disposal_program Hazardous Waste Program process_segregate->disposal_program process_rinse->disposal_program

Caption: Logical flow for the proper disposal of waste generated from this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.